Product packaging for N-Acetylpenicillamine(Cat. No.:CAS No. 15537-71-0)

N-Acetylpenicillamine

Cat. No.: B142306
CAS No.: 15537-71-0
M. Wt: 191.25 g/mol
InChI Key: MNNBCKASUFBXCO-YFKPBYRVSA-N
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Description

N-Acetyl-D-penicillamine (NAP or NAPA) is a white to off-white crystalline powder with a molecular formula of C7H13NO3S and a molar mass of 191.25 g/mol . It is a high-purity compound (typically ≥99.0%) that is widely used in scientific research . Its primary application is as a chiral reagent for the precolumn derivatization of amino acids or amino alcohols for High-Performance Liquid Chromatography (HPLC) analysis . The diastereoisomers formed with this reagent can be efficiently resolved on conventional reversed-phase columns, making it a valuable tool for stereochemical analysis . In biochemical research, N-Acetyl-D-penicillamine serves as an important control molecule in studies involving nitric oxide (NO) donors, such as S-nitroso-N-acetyl-dl-penicillamine (SNAP), allowing researchers to distinguish the effects of the NO moiety from those of the parent compound . Furthermore, the thiol group in its structure allows it to function as a chelating agent for heavy metals . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should note that the compound is air-sensitive and is recommended to be stored in a cool, dark place, sometimes under inert gas .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO3S B142306 N-Acetylpenicillamine CAS No. 15537-71-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-acetamido-3-methyl-3-sulfanylbutanoic acid
Source PubChem
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InChI

InChI=1S/C7H13NO3S/c1-4(9)8-5(6(10)11)7(2,3)12/h5,12H,1-3H3,(H,8,9)(H,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNBCKASUFBXCO-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)O)C(C)(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](C(=O)O)C(C)(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701030813
Record name N-Acetyl-D-penicillamine
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Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15537-71-0
Record name N-Acetylpenicillamine
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Record name N-Acetyl-D-penicillamine
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Record name N-Acetyl-D-penicillamine
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Record name N-acetyl-3-dimethyl-DL-cysteine
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Record name N-ACETYLPENICILLAMINE, D-
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Synthetic Methodologies and Chemical Derivatization of N Acetyl D Penicillamine

Approaches to N-Acetyl-D-penicillamine Synthesis

The synthesis of N-Acetyl-D-penicillamine and its subsequent conversion into reactive intermediates like thiolactones are fundamental steps for the creation of more complex derivatives.

Chemical Synthesis Pathways for N-Acetyl-D-penicillamine

N-Acetyl-D-penicillamine is structurally an N-acetylated derivative of the amino acid D-penicillamine. The primary synthesis route involves the acetylation of the amino group of D-penicillamine. This is typically achieved by reacting D-penicillamine with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, usually in a suitable solvent and under controlled temperature conditions to ensure selective N-acetylation without significant side reactions involving the thiol group. While specific patented processes exist, such as the preparation from DL-valine, the direct acetylation of D-penicillamine remains a common and straightforward laboratory and industrial method. google.comnih.gov The purity of the final product is often assessed using techniques like HPLC, with standards for derivatization-grade reagents exceeding 99.0%. sigmaaldrich.com

Thiolactone Formation from N-Acetyl-D-penicillamine

A key transformation of N-Acetyl-D-penicillamine is its intramolecular cyclization to form N-acetyl-D-penicillamine thiolactone. This derivative serves as a "self-protected" form of the molecule, which can later be used to introduce the N-acetyl-D-penicillamine moiety onto other structures through ring-opening reactions. acs.orgmdpi.com The synthesis of the thiolactone is typically accomplished by treating N-Acetyl-D-penicillamine with a mixture of pyridine (B92270) and acetic anhydride. acs.orgmdpi.comumich.edu

The general procedure involves dissolving N-Acetyl-D-penicillamine in pyridine and cooling the solution. nih.gov A separate, cooled solution of acetic anhydride in pyridine is then added. nih.gov The combined mixture is stirred, often for up to 24 hours at room temperature, during which the solution typically changes color to light red or amber. acs.orgmdpi.comumich.edunih.gov Following the reaction, the solvent is removed, commonly by rotary evaporation. mdpi.comumich.edunih.gov The resulting product, often an oil or viscous liquid, is then purified. umich.edunih.gov Purification typically involves dissolving the residue in a solvent like chloroform, washing it with aqueous acid (e.g., 1 M HCl) to remove pyridine, drying the organic phase, and finally removing the solvent to yield the N-acetyl-D-penicillamine thiolactone. acs.orgumich.edunih.gov This thiolactone is a crucial intermediate for covalently attaching the penicillamine (B1679230) structure to other molecules, such as polymers. mdpi.comnih.gov

Design and Preparation of S-Nitrosothiol Derivatives of N-Acetyl-D-penicillamine

The thiol group of N-Acetyl-D-penicillamine is readily converted to an S-nitrosothiol, forming S-Nitroso-N-acetyl-D-penicillamine (SNAP), a widely studied nitric oxide (NO) donor.

Synthesis of S-Nitroso-N-acetyl-D-penicillamine (SNAP) and Analogues

The synthesis of SNAP involves the nitrosation of the free thiol group of N-Acetyl-D-penicillamine (NAP). A common and effective method is the reaction of NAP with a nitrosating agent in an acidic medium.

One established procedure involves reacting equimolar amounts of N-Acetyl-D-penicillamine and sodium nitrite (B80452) in a mixed solvent system, such as a 1:1 mixture of water and methanol (B129727), containing strong acids like HCl and H₂SO₄. acs.orgnih.gov The reaction is stirred for a period, during which the solution develops a characteristic dark green color, and is then cooled in an ice bath to facilitate the precipitation of SNAP crystals. acs.orgnih.gov The resulting green crystals are collected by filtration, washed with water, and air-dried, ensuring protection from light throughout the process to prevent degradation. nih.gov

Another method for nitrosation utilizes t-butyl nitrite. umich.edu This can be performed by reacting the thiol-containing precursor with t-butyl nitrite in a suitable solvent. For instance, N-acetylpenicillamine-derivatized particles have been suspended in toluene (B28343) and treated with t-butyl nitrite to form the corresponding S-nitrosothiol. umich.edu In some cases, the t-butyl nitrite is purified beforehand to remove stabilizing copper ions, which could cause premature decomposition of the S-nitrosothiol product. mdpi.comumich.edu These synthetic routes provide stable, crystalline SNAP which can be incorporated into various delivery systems.

Structural Characterization of N-Acetyl-D-penicillamine Derivatives

The structural confirmation of N-Acetyl-D-penicillamine derivatives, particularly SNAP, relies on a combination of spectroscopic and analytical techniques.

Spectroscopic Methods:

UV-Visible Spectroscopy: S-nitrosothiols are characterized by specific absorption maxima. SNAP exhibits two characteristic peaks in the UV-Vis spectrum: a strong absorption band between 330-350 nm and a weaker one in the visible region around 550-600 nm. acs.org These peaks are indicative of the S-N bond and are used to confirm the formation of the S-nitrosothiol group. acs.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups. In the characterization of N-acetyl-D-penicillamine attached to a polymer backbone (NAP-PVC), key peaks include a carbonyl peak (~1750 cm⁻¹), a broad, short thiol S-H peak (~2550 cm⁻¹), and an amide N-H stretch (~3270 cm⁻¹), confirming the successful attachment of the NAP moiety. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical structure of these derivatives, providing detailed information about the environment of hydrogen and carbon atoms within the molecule. acs.org

Crystallographic Methods:

X-ray Crystallography: This technique provides the definitive three-dimensional molecular structure. nih.gov The solid-state structure of SNAP has been determined to be an orthorhombic crystal form. researchgate.net This crystalline nature is significant, as it contributes to the stability of SNAP, particularly when incorporated into polymer matrices. nih.gov The stability is attributed to intermolecular hydrogen bonding within the crystal lattice. nih.govresearchgate.net

The following table summarizes the key analytical data used for the characterization of SNAP.

Technique Characteristic Feature Significance
UV-Visible SpectroscopyAbsorption maxima at ~340-350 nm and ~590-600 nmConfirmation of S-nitrosothiol (S-N) bond formation acs.org
FTIR SpectroscopyPeaks for C=O (~1750 cm⁻¹), S-H (~2550 cm⁻¹), N-H (~3270 cm⁻¹)Identification of key functional groups in NAP-polymer conjugates mdpi.com
X-ray CrystallographyOrthorhombic crystal structureElucidation of the 3D molecular arrangement and intermolecular forces contributing to stability researchgate.net

Polymer Functionalization and Controlled Release Systems Incorporating N-Acetyl-D-penicillamine Derivatives

Derivatives of N-Acetyl-D-penicillamine, primarily SNAP, are incorporated into polymeric matrices to create materials capable of controlled nitric oxide (NO) release. researchgate.net This functionalization can be achieved through non-covalent or covalent methods.

Non-Covalent Incorporation (Blending/Doping): SNAP can be physically blended into a polymer solution before casting it into a film or coating. nih.gov This method has been successfully applied to polymers like Elast-eon E2As and CarboSil. nih.govacs.org The SNAP is dissolved along with the polymer in a solvent like tetrahydrofuran (B95107) (THF), and the solvent is then evaporated, leaving a SNAP-doped polymer composite. nih.gov Research has shown that when the concentration of SNAP exceeds its solubility limit within the polymer (e.g., 3.4–4.0 wt% in CarboSil), it forms microcrystals within the matrix. nih.govacs.org This crystalline reservoir of SNAP is more stable and dissolves slowly to replenish the solubilized SNAP that decomposes to release NO, thereby enabling sustained, long-term release profiles. nih.govacs.org

Covalent Attachment: To prevent potential leaching of the NO donor and its byproducts, N-acetyl-D-penicillamine derivatives can be covalently attached to the polymer backbone. mdpi.comresearchgate.net A common strategy involves first synthesizing the N-acetyl-D-penicillamine thiolactone. mdpi.comnih.gov This thiolactone can then react with functional groups on a polymer, such as primary amines, via a ring-opening reaction. mdpi.comnih.gov For example, polyvinyl chloride (PVC) can be aminated and then reacted with the thiolactone to form NAP-PVC. mdpi.com Similarly, this approach has been used to modify hyperbranched polyamidoamine (HPAMAM) and polydimethylsiloxane (B3030410) (PDMS). nih.govmcmed.us After attachment, the free thiol group is nitrosated to generate the NO-releasing SNAP functionality directly on the polymer chain. mdpi.comnih.gov

Controlled Release Mechanisms: The release of NO from these functionalized polymers can be controlled through several mechanisms:

Thermal Decomposition: At physiological temperatures (e.g., 37°C), SNAP undergoes gradual thermal decomposition to release NO. acs.orgnih.gov

Photochemical Decomposition (Photoinitiation): Exposure to light, including UV or visible light from LEDs, can trigger the cleavage of the S-N bond, leading to a rapid and controllable release of NO. mdpi.comnih.gov This allows for "on-demand" NO delivery.

Ion-Mediated Release: The presence of certain ions, such as copper ions (Cu²⁺), can catalyze the decomposition of S-nitrosothiols, providing another pathway for passive NO release. mdpi.comnih.gov

The following table summarizes different polymer systems functionalized with N-Acetyl-D-penicillamine derivatives and their release mechanisms.

Polymer Functionalization Method Release Mechanism(s) Key Finding
Elast-eon E2AsBlending/Doping with SNAPThermal, PhotochemicalIncorporation of 10 wt% SNAP did not adversely impact the physical attributes of the base polymer. nih.gov
CarboSilBlending/Doping with SNAPThermalExceeding SNAP's solubility creates a stable crystalline reservoir for long-term NO release. acs.org
Polyvinyl chloride (PVC)Covalent attachment of NAP-thiolactone followed by nitrosationPhotochemical, Ion-mediatedCovalent linking prevents leaching and allows for controllable NO release using light. mdpi.com
Hyperbranched Polyamidoamine (HPAMAM)Covalent attachment of NAP-thiolactone followed by nitrosationPhotochemical, Ion-mediatedCreates a high-capacity NO donor that can be blended into other polymer matrices. nih.govmdpi.com

Covalent Attachment to Polymeric Matrices (e.g., PVC, PAMAM, CarboSil)

Covalent immobilization of N-Acetyl-D-penicillamine onto polymer backbones ensures a durable and stable functionalization, preventing leaching of the compound. This approach often involves multi-step synthetic routes tailored to the specific chemistry of the polymer.

A common strategy for the covalent attachment of N-Acetyl-D-penicillamine to PVC involves the initial amination of the polymer backbone. This creates reactive primary amine sites that can then be further modified. A widely reported method utilizes the S-nitroso derivative of N-Acetyl-D-penicillamine, S-nitroso-N-acetyl-d-penicillamine (SNAP), to create a nitric oxide (NO) releasing polymer (SNAP-PVC). nih.govucf.edu The synthetic process begins with the suspension of PVC in a solution of methanol and triethylamine, followed by the addition of ethylenediamine (B42938) to introduce primary amine groups onto the PVC chain. mdpi.com

The aminated PVC (PVC-NH2) is then reacted with N-acetyl-D-penicillamine thiolactone. The formation of N-acetyl-d-penicillamine-PVC (NAP-PVC) is confirmed by the appearance of characteristic peaks in Fourier-transform infrared spectroscopy (FTIR), including a carbonyl peak, a broad thiol S-H peak, and an amide N-H stretch peak. ucf.edu The subsequent nitrosation of the thiol groups on the NAP-PVC leads to the formation of SNAP-PVC, a material capable of controlled nitric oxide release upon photoinitiation or ion-mediation. nih.govucf.edu

Table 1: Spectroscopic Data for the Synthesis of NAP-PVC

Intermediate/ProductCharacteristic FTIR Peaks
Polyvinyl chloride (PVC)-
Aminated PVC (PVC-NH2)Increased secondary amine peaks
N-acetyl-d-penicillamine-PVC (NAP-PVC)Carbonyl peak (~1750 cm⁻¹), Thiol S-H peak (~2550 cm⁻¹), Amide N-H stretch (~3270 cm⁻¹)

Data compiled from spectroscopic analysis of the synthetic intermediates. ucf.edu

Polyamidoamine (PAMAM) dendrimers, with their well-defined, hyperbranched architecture and numerous primary amine surface groups, are ideal candidates for covalent modification with N-Acetyl-D-penicillamine. The goal is often to create high-capacity nitric oxide (NO) donating macromolecules that can be subsequently blended into various base polymers. researchgate.netmdpi.com

The synthesis involves modifying the primary amine sites of the PAMAM dendrimer with N-acetyl-D-penicillamine. A common route involves the use of a self-protected N-acetyl-D-penicillamine (NAP) thiolactone, which reacts with the primary amines of the PAMAM. researchgate.netmdpi.commtu.edu This is followed by nitrosation to form S-nitroso-N-acetyl-D-penicillamine-modified hyperbranched PAMAM (SNAP-HPAMAM). researchgate.netmdpi.com This modification has been shown to significantly reduce the inherent cytotoxicity of PAMAM dendrimers, which is often attributed to the cationic disruption of cell membranes by the primary amine groups. researchgate.netmtu.edu

Research on a generation 2 hyperbranched PAMAM (HPAMAM) demonstrated a significant loading capacity of NO. While a perfectly synthesized generation 2 PAMAM dendrimer has 8 reactive primary amine sites, the synthesized hyperbranched polymer had an average of 6.40 reactive sites. researchgate.net The resulting SNAP-HPAMAM exhibited a nitric oxide capacity of approximately 1.90 µmol NO/mg. researchgate.net

Table 2: Properties of Generation 2 SNAP-HPAMAM

ParameterValue
Average Reactive Primary Amine Sites6.40 ± 0.309 per HPAMAM molecule
Nitric Oxide (NO) Capacity1.90 ± 0.116 µmol NO/mg
Theoretical NO Loading (based on 6.40 amines)4.795 µmol NO/mg
Conversion Efficiency to SNAP-HPAMAM42.4%

Data based on the characterization of synthesized generation 2 SNAP-HPAMAM. researchgate.net

While there is extensive research on the physical incorporation of N-Acetyl-D-penicillamine derivatives into CarboSil, a thermoplastic silicone-polycarbonate-urethane, literature detailing the direct covalent attachment of N-Acetyl-D-penicillamine to the CarboSil backbone is not as prevalent. The chemical structure of CarboSil does not readily present functional groups for simple covalent modification without prior surface activation or functionalization, which may explain the preference for physical blending methods.

Physical Blending and Impregnation within Polymer Matrices

Physical blending and impregnation are more straightforward methods for incorporating N-Acetyl-D-penicillamine into polymeric matrices. These techniques rely on the physical entrapment of the compound within the polymer's structure and are often employed for their simplicity and scalability. The S-nitroso derivative, SNAP, is frequently used in these applications due to its stability and function as a nitric oxide donor. mdpi.com

Medical-grade plasticized PVC can be impregnated with SNAP using a solvent-swelling-impregnation method. nih.gov This process involves submerging the PVC material in an impregnation solvent containing SNAP. The solvent causes the polymer to swell, allowing for the diffusion and entrapment of SNAP molecules within the PVC matrix. A typical impregnation solvent might consist of a mixture of methanol, acetone, and a plasticizer. nih.govucf.edu

To control the leaching of SNAP from the impregnated PVC, a biocompatible topcoat, such as CarboSil, can be applied. nih.gov This topcoat has been shown to reduce the total SNAP leaching by as much as 60% during incubation in phosphate-buffered saline (PBS). nih.gov The resulting SNAP-impregnated PVC with a CarboSil topcoat (SNAP-PVC-CB) can release physiological levels of nitric oxide for up to 14 days. nih.gov Importantly, this impregnation method and the application of a topcoat have been shown to not significantly alter the mechanical properties or surface topography of the original PVC. nih.gov

Table 3: Nitric Oxide Flux and Stability of SNAP-Impregnated PVC

MaterialInitial NO Flux (mol cm⁻² min⁻¹)SNAP Stability (after 1 month storage & sterilization)
SNAP-PVC-CB4.29 ± 0.80 × 10⁻¹⁰~90% SNAP remaining

Data from the characterization of SNAP-impregnated medical grade plasticized PVC with a CarboSil topcoat. nih.gov

As previously mentioned, SNAP-HPAMAM is designed to be blended into a variety of base polymers. researchgate.netmdpi.com For instance, SNAP-HPAMAM can be dissolved in a solution containing PVC and a suitable solvent like N,N-Dimethylacetamide (DMAC). Thin films can then be cast from this solution, resulting in a homogenous distribution of the SNAP-HPAMAM within the PVC matrix. mdpi.com This method allows for the creation of nitric oxide-releasing materials where the NO-donor is physically entrapped within the polymer.

CarboSil is a well-studied polymer for the physical blending, or doping, of SNAP. nih.govacs.org The process typically involves dissolving both CarboSil and SNAP in a common solvent, followed by solvent evaporation to form a film. nih.gov A key finding in this area is that the solubility of SNAP in CarboSil is approximately 3.4–4.0 wt%. nih.govacs.org When the concentration of SNAP exceeds this solubility threshold, it crystallizes into an orthorhombic form within the polymer matrix. nih.govacs.org

This crystallization is crucial for the long-term stability and sustained release of nitric oxide. The intermolecular hydrogen bonds within the SNAP crystals contribute to the stability of the S-nitroso bond. nih.govacs.org The proposed mechanism for sustained NO release involves the initial decomposition of the solubilized SNAP near the polymer-solution interface. As the concentration of dissolved SNAP in the bulk polymer decreases, the crystalline SNAP slowly dissolves to maintain equilibrium, leading to prolonged NO release. nih.govacs.org SNAP-doped CarboSil has demonstrated excellent stability, with over 88% of the SNAP remaining after 8 months of storage at 37°C. nih.govacs.org

Table 4: Stability and Properties of SNAP-Doped CarboSil

ParameterValue/Observation
SNAP Solubility in CarboSil~3.4–4.0 wt%
SNAP Form Above Solubility LimitOrthorhombic crystals
Stability (8 months at 37°C)88.5% of initial SNAP remains
Stability (after ethylene (B1197577) oxide sterilization)91.8% of initial SNAP remains

Data from studies on the long-term storage stability and characterization of SNAP-doped CarboSil polymer. nih.govacs.org

Advanced Analytical Characterization and Quantification of N Acetyl D Penicillamine

Spectroscopic Techniques for N-Acetyl-D-penicillamine and its Metabolites

Spectroscopic techniques are indispensable for the qualitative and quantitative analysis of N-Acetyl-D-penicillamine. These methods rely on the interaction of electromagnetic radiation with the molecule to provide information about its structure, concentration, and stability.

UV-Vis spectrophotometry is a versatile technique for detecting and assessing the stability of N-Acetyl-D-penicillamine and its derivatives. While N-Acetyl-D-penicillamine itself does not exhibit strong absorbance in the visible region, its S-nitroso derivative (S-nitroso-N-acetylpenicillamine or SNAP), a significant nitric oxide donor, has a distinct absorption maximum around 340 nm. nih.gov This characteristic absorption allows for the straightforward quantification of SNAP and for monitoring its decomposition and the subsequent release of nitric oxide. nih.gov The stability of SNAP can be assessed by monitoring the decrease in absorbance at this wavelength over time under various conditions such as exposure to light or changes in pH. nih.gov For instance, the photolytic decomposition of solid-state SNAP has been analyzed by observing changes in its UV-Vis spectrum upon exposure to different wavelengths of light. nih.gov

Furthermore, UV-Vis spectrophotometry can be used to monitor reactions involving N-Acetyl-D-penicillamine. For example, in the oxidation of NAP by iodate (B108269), the consumption of iodine can be followed at 460 nm, which is the isosbestic point for aqueous iodine and triiodide. scielo.org.za This allows for the kinetic study of the oxidation reaction. scielo.org.za Although NAP itself lacks significant absorbance in the visible spectrum, its complexation with certain metal ions can lead to the formation of colored complexes that can be quantified using UV-Vis spectrophotometry. For instance, the complex of D-penicillamine (a related compound) with Cu2+ shows good UV absorption at 260 nm. researchgate.net

The stability and degradation of N-Acetyl-D-penicillamine can also be indirectly studied. For instance, the release of the decomposition product N-acetyl-D-penicillamine disulfide ((NAP)2) from biodegradable microspheres has been monitored, providing insights into the degradation and release kinetics of the parent compound. nih.gov

Interactive Data Table: UV-Vis Spectrophotometric Data for N-Acetyl-D-penicillamine and Related Compounds

Compoundλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Solvent/ConditionsReference
S-nitroso-N-acetylpenicillamine (SNAP)3401075Water nih.govsapub.org
Aqueous Iodine/Triiodide (Isosbestic Point)460770Aqueous scielo.org.za
D-penicillamine-Cu2+ complex260Not specifiedNot specified researchgate.net
Penicillamine-Ru(III) complex5452.1 x 10⁴Aqueous orientjchem.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of N-Acetyl-D-penicillamine and its metabolites. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In the ¹H NMR spectrum of N-Acetyl-D-penicillamine, distinct signals corresponding to the various protons in the molecule can be observed. For its derivative, S-nitroso-N-acetyl-d,l-penicillamine (SNAP), the predicted ¹H NMR spectrum in deuterated methanol (B129727) (CD3OD) shows characteristic peaks at approximately 5.32 ppm (s, 1H), 2.04 ppm (s, 3H), 2.01 ppm (s, 3H), and 1.97 ppm (s, 3H). ichemical.com The ¹H NMR spectrum of SNAP in deuterated dimethyl sulfoxide (B87167) (d6-DMSO) can also be used for characterization, with the DMSO resonance at 2.5 ppm serving as a reference. sapub.org Analysis of ¹H NMR spectra is also crucial in studying the metabolites of penicillamine (B1679230) in biological fluids like urine, allowing for the identification of species such as penicillamine disulfide and penicillamine-cysteine disulfide. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For instance, in the study of lead(II) complexation with N-acetylcysteine, a related thiol, changes in the ¹³C NMR chemical shifts, particularly for the carbon atom bound to the thiolate group, revealed details about the coordination environment. researchgate.net Similarly, ¹³C NMR has been used to analyze solid-state spectra of biologically active compounds, including d-penicillamine. researchgate.net The structural integrity of the carbon framework of N-Acetyl-D-penicillamine during chemical reactions, such as oxidation, can be confirmed by NMR analysis, which would show the preservation of the carbon skeleton with downfield shifts of protons due to the influence of the newly introduced functional groups. scielo.org.za

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for S-nitroso-N-acetyl-d,l-penicillamine

Chemical Shift (ppm)MultiplicityIntegrationAssignment (Predicted)SolventReference
5.32Singlet1HCHCD3OD ichemical.com
2.04Singlet3HCH₃CD3OD ichemical.com
2.01Singlet3HCH₃CD3OD ichemical.com
1.97Singlet3HCH₃CD3OD ichemical.com

Fourier-Transform Infrared (FTIR) spectroscopy is a key technique for identifying the functional groups present in N-Acetyl-D-penicillamine and its derivatives. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrations of specific chemical bonds within the molecule.

The FTIR spectrum of N-Acetyl-D-penicillamine displays characteristic peaks for its functional groups. For instance, in a study involving D-penicillamine carbon dots, both the precursor and the carbon dots showed an O-H stretch around 3300 cm⁻¹, a C-H stretch at 2900 cm⁻¹, and a S-H stretch at 2550 cm⁻¹. miami.edu A C=O stretch was observed at 1775 cm⁻¹ in the carbon dots, and a C-N stretch appeared at 1335 cm⁻¹ in both samples. miami.edu These peaks are consistent with the carboxylic acid, thiol, methyl, and amino groups present in the penicillamine structure. miami.edu

FTIR is also instrumental in monitoring chemical modifications of N-Acetyl-D-penicillamine. For example, in the synthesis of a nitric oxide-releasing polymer, the covalent attachment of S-nitroso-N-acetyl-d-penicillamine (SNAP) to a PVC backbone was verified by the appearance of a carbonyl peak at 1750 cm⁻¹ in the FTIR spectrum. mdpi.com Similarly, the functionalization of halloysite (B83129) nanotubes with N-acetyl-D-penicillamine was confirmed through qualitative FTIR analysis. researchgate.net The analysis of vibrational spectra, including IR, has been used to study the interaction of related thiol-containing molecules like glutathione (B108866) and D-penicillamine with metal ions such as cadmium. chem-soc.si

Interactive Data Table: Characteristic FTIR Absorption Bands for D-Penicillamine and its Derivatives

Wavenumber (cm⁻¹)Functional GroupReference
3300O-H stretch miami.edu
2900C-H stretch miami.edu
2550S-H stretch miami.edu
1775C=O stretch miami.edu
1750Carbonyl peak (in SNAP-PVC) mdpi.com
1335C-N stretch miami.edu

Fluorescence spectroscopy offers highly sensitive methods for the detection of N-Acetyl-D-penicillamine and related compounds, often through the use of fluorescent probes or derivatization agents. While N-Acetyl-D-penicillamine itself is not fluorescent, its interaction with certain systems can induce or quench fluorescence, providing a basis for its quantification. miami.edu

One approach involves the use of quantum dots. For instance, a method for the determination of L-penicillamine utilizes N-acetyl-L-cysteine-capped CdTe quantum dots. The fluorescence of these quantum dots is quenched by copper ions (Cu²⁺), but the addition of L-penicillamine restores the fluorescence, with the recovered intensity being proportional to the L-penicillamine concentration. rsc.orgresearchgate.net This competitive-displacement assay allows for the sensitive detection of penicillamine in various samples. rsc.orgresearchgate.net

Another strategy involves derivatization with a fluorescent tag. For example, D-penicillamine can be derivatized with N-(1-pyrenyl)maleimide (NPM), a fluorescent agent, enabling its analysis by HPLC with fluorescence detection. nih.gov This pre-column derivatization enhances the sensitivity of the detection method. nih.gov Furthermore, various other analytical methods for D-penicillamine have been developed based on fluorescence, highlighting the versatility of this technique. researchgate.net

It is important to note that while D-penicillamine itself does not exhibit fluorescence, carbon dots synthesized from D-penicillamine (DPCDs) can be fluorescent. miami.edu These DPCDs have shown excitation-independent photoluminescence with a peak at 422 nm. miami.edu This property can be utilized for developing novel sensing applications.

Interactive Data Table: Fluorescence-Based Detection of Penicillamine

MethodPrincipleDetection RangeReference
N-acetyl-L-cysteine-capped CdTe QDsFluorescence recovery after quenching by Cu²⁺2 x 10⁻⁷ to 4 x 10⁻⁶ mol L⁻¹ for L-penicillamine rsc.orgresearchgate.net
Derivatization with N-(1-pyrenyl)maleimide (NPM)HPLC with fluorescence detectionNot specified nih.gov
Carbon dots/thiochrome fluorescent nanoprobeRatiometric fluorescence sensingNot specified larvol.com

Chromatographic Separation and Mass Spectrometric Identification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are central to the separation and quantification of N-Acetyl-D-penicillamine and its metabolites from complex mixtures. When coupled with mass spectrometry (MS), it provides definitive identification based on mass-to-charge ratio.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of N-Acetyl-D-penicillamine, offering high resolution and the flexibility of various detection methods.

HPLC with UV Detection: A common approach involves reverse-phase HPLC with UV detection. For instance, N-Acetyl-D-penicillamine can be resolved on a C18 column with a retention time of approximately 8.2 minutes, allowing for its separation from impurities like penicillamine disulfide. This method is suitable for purity assessments. Another HPLC-UV method for penicillamine in human plasma utilizes a derivatization reagent, 5,5′-dithiobis (2-nitrobenzoic acid), with detection at 320 nm. researchgate.net The method was found to be linear over a concentration range of 0.1-10.0 mg·L⁻¹. researchgate.net

HPLC with Fluorescence Detection: To enhance sensitivity, fluorescence detection can be employed after derivatization. N-Acetyl-D-penicillamine can act as a chiral derivatizing agent for amino acids, and the resulting diastereomers can be resolved on conventional reversed-phase columns. sigmaaldrich.com Derivatization of D-penicillamine with N-(1-pyrenyl)maleimide (NPM) allows for sensitive quantification using HPLC with fluorescence detection. researchgate.netnih.gov Another method uses o-phthalaldehyde (B127526) and N-acetyl-l-cysteine as chiral derivatization reagents for tryptophan enantiomers, which are then separated by HPLC with chemiluminescence detection. researchgate.net

HPLC with Electrochemical Detection: Electrochemical detection provides another sensitive means for quantifying N-Acetyl-D-penicillamine and its parent compound, penicillamine. A method for determining D-penicillamine in skin samples utilized HPLC with amperometric detection, where the molecule was oxidized at +0.95 V. nih.gov Another approach for analyzing various thiols and disulfides, including penicillamine, in plasma and urine uses a dual Hg/Au amalgam electrochemical detector. researchgate.net

HPLC with Mass Spectrometric Detection (HPLC-MS): The coupling of HPLC with mass spectrometry (LC/MS/MS) offers high selectivity and sensitivity for the analysis of N-Acetyl-D-penicillamine and its metabolites. This technique was used to measure plasma levels of D-penicillamine and its dimer to determine its pharmacokinetic parameters in dogs. nih.gov The concentration of the decomposition product of SNAP, N-acetyl-D-penicillamine disulfide ((NAP)₂), has also been monitored by RP-HPLC-MS. nih.gov

Interactive Data Table: HPLC Methods for the Analysis of N-Acetyl-D-penicillamine and Related Compounds

HPLC ModeColumnMobile PhaseDetectionAnalyteReference
Reverse-PhaseC180.1% TFA/acetonitrile gradientUVN-Acetyl-D-penicillamine
Reverse-PhaseShimadzu VP-ODS C18Methanol - 0.05 mol·L⁻¹ sodium acetate (B1210297) solution (12:88)UV (320 nm)Penicillamine (derivatized) researchgate.net
Reverse-PhaseNot specifiedNot specifiedFluorescenceAmino acids (derivatized with NAP) sigmaaldrich.com
Reverse-PhaseNot specifiedNot specifiedFluorescenceD-penicillamine (derivatized with NPM) researchgate.netnih.gov
Reverse-PhaseC18Acid phosphate (B84403) buffer and methanolAmperometric (+0.95 V)D-penicillamine nih.gov
Not specifiedNot specifiedNot specifiedMass SpectrometryD-penicillamine and its dimer nih.gov
Reverse-PhaseNot specifiedNot specifiedMass SpectrometryN-acetyl-D-penicillamine disulfide nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling and Purity Assessment

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the analysis of N-Acetyl-D-penicillamine (NAP). This technique is particularly useful for metabolite profiling and assessing the purity of the compound. In metabolomics studies, LC-MS is employed to separate and identify enantiomeric amine metabolites after derivatization. For instance, N-Acetyl-D-penicillamine can be used as a chiral thiol for the o-phthalaldehyde (OPA) derivatization of such metabolites. nih.govnih.gov

For purity assessment, reverse-phase high-performance liquid chromatography (HPLC) is often utilized. A common method employs a C18 column with a gradient of 0.1% trifluoroacetic acid (TFA) in an acetonitrile/water mobile phase. This allows for the separation of N-Acetyl-D-penicillamine from potential impurities like penicillamine disulfide. Industrial batches have demonstrated purities greater than 99.0% with this method.

In pharmacokinetic studies, LC-MS/MS has been developed to measure plasma levels of D-penicillamine, a related compound. This method can distinguish between the monomeric and dimeric forms of the drug, which is crucial as the dimeric form is incapable of chelating copper. nih.gov A similar approach could be adapted for N-Acetyl-D-penicillamine to understand its metabolic fate.

Electrochemical and Potentiometric Sensing Methodologies

Electrochemical and potentiometric methods offer sensitive and often rapid means for the determination of N-Acetyl-D-penicillamine.

Voltammetric Techniques

Voltammetry encompasses a group of electroanalytical methods where information about an analyte is derived from the measurement of current as a function of applied potential. Various voltammetric techniques, including cyclic voltammetry, differential pulse voltammetry, and stripping voltammetry, have been applied to the analysis of thiol-containing compounds like N-Acetyl-D-penicillamine. researchgate.netresearchgate.net

One approach involves the use of chemically modified electrodes to enhance sensitivity and selectivity. For example, a carbon paste electrode modified with multiwall carbon nanotubes in the presence of a mediator like methyldopa (B1676449) has been used for the determination of penicillamine. nih.gov This method achieved a low detection limit of 0.1 μM. nih.gov Another study utilized a boron-doped diamond electrode, which provided a well-resolved, irreversible oxidation voltammogram for D-penicillamine with a linear dynamic range from 0.5 to 10 mM. researchgate.net

Adsorptive stripping voltammetry has been successfully used for the measurement of S-nitroso-N-acetyl-D-penicillamine (SNAP), a derivative of N-Acetyl-D-penicillamine. nih.gov This highly sensitive method is based on the irreversible electrochemical reduction of SNAP at a hanging mercury drop electrode and can quantify nanomolar concentrations. nih.gov

The development of novel sensors, such as those based on multi-walled carbon nanotube-Co3O4 nanocomposites, has further improved the detection limits and sensitivity for D-penicillamine, achieving a detection limit of 0.015 μM. mdpi.comdntb.gov.ua These advancements in voltammetric techniques demonstrate their potential for the precise and sensitive quantification of N-Acetyl-D-penicillamine in various samples. researchgate.net

Kinetic Potentiometric Determination

Kinetic potentiometric methods are based on monitoring the change in potential of an ion-selective electrode over a fixed time interval as a reaction involving the analyte proceeds. This approach has been successfully applied to the determination of N-Acetyl-D-penicillamine and other thiols. chem-soc.siresearchgate.nettandfonline.com

One such method is based on the reaction between the thiol group of N-Acetyl-D-penicillamine and iodate in the presence of a small amount of iodide. chem-soc.siresearchgate.net The change in potential is measured using an iodide ion-selective electrode. This technique has demonstrated a good linear relationship between the potential change and the concentration of the analyte in the range of 1.0 × 10⁻⁶ to 1.0 × 10⁻⁴ M. chem-soc.siresearchgate.net For the closely related compound N-acetyl-L-cysteine, a detection limit of 1.0 × 10⁻⁷ M has been reported. chem-soc.siresearchgate.net

Another kinetic potentiometric method involves the reaction between thiols and silver ions (Ag⁺), leading to the formation of sparingly soluble salts. tandfonline.com The potential-time curves are recorded using an iodide-selective electrode, and this method provides a linear calibration in the concentration range of 1.0×10⁻⁵ to 1.0×10⁻³ M for various thiols, including D-penicillamine. tandfonline.com

A rapid argentimetric titration method using an iodide-selective electrode has also been established for the potentiometric determination of N-acetyl-L-cysteine, glutathione, and D-penicillamine. jst.go.jp These kinetic and potentiometric titration methods offer a simple and cost-effective alternative for the quantification of N-Acetyl-D-penicillamine in pharmaceutical preparations. chem-soc.siresearchgate.nettandfonline.comjst.go.jp

Chemi/Bioluminescence Detection Principles

Chemiluminescence (CL) and bioluminescence are highly sensitive detection methods that rely on the emission of light from a chemical or biochemical reaction. These principles have been applied to the analysis of N-Acetyl-D-penicillamine and its derivatives.

The purity of S-nitroso-N-acetylpenicillamine (SNAP), a nitric oxide (NO) donor synthesized from N-Acetyl-D-penicillamine, can be validated using chemiluminescence analysis. nih.gov The release of NO from SNAP-impregnated materials can be measured by the chemiluminescent reaction of NO with ozone. nih.govnih.govnih.gov This method is sensitive enough to monitor NO release over extended periods. nih.gov

A sequential injection method for the determination of penicillamine has been developed based on its ability to quench the chemiluminescence generated by the oxidation of luminol (B1675438) with hydrogen peroxide in the presence of silver nanoparticles. squ.edu.om The high surface area of the nanoparticles enhances the CL of the reaction, and the presence of penicillamine diminishes it, allowing for sensitive quantification with a linear range of 0.2-1.0 μg mL⁻¹. squ.edu.om

Furthermore, HPLC systems coupled with chemiluminescence detection have been developed for the separation and detection of amino acid enantiomers after derivatization with o-phthalaldehyde and a chiral thiol like N-acetyl-l-cysteine. researchgate.net This approach could be readily adapted for N-Acetyl-D-penicillamine. These luminescence-based methods provide excellent sensitivity for the determination of N-Acetyl-D-penicillamine and related compounds.

Capillary Electrophoresis for N-Acetyl-D-penicillamine Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that has been effectively used for the analysis of N-Acetyl-D-penicillamine and similar compounds. CE offers advantages such as high efficiency, short analysis times, and small sample volume requirements.

A CE method with laser-induced fluorescence (LIF) detection has been developed for the determination of D-penicillamine in plasma. nih.gov This method allows for the separation and measurement of the reduced, free, and protein-bound forms of the drug after derivatization with 5-iodoacetamidofluorescein. nih.gov The analysis is rapid, with a migration time of about 7 minutes. nih.gov

For the analysis of primary amines, CE with LIF detection can be used after derivatization with reagents like 3-(4-carboxybenzoyl)-2-quinolinecarboxaldehyde, offering ultrasensitive detection. acs.org N-acetyl-D-penicillamine itself has been investigated as a chiral ligand in ligand-exchange micellar electrokinetic chromatography (LE-MEKC) for the enantioseparation of dansyl amino acids. researchgate.net However, its performance was found to be limited, possibly due to the stability of the formed diastereomeric complexes. researchgate.net

A CE system with an in-column fiber optics light-emitting diode (LED) induced fluorescence detection has also been developed for the determination of penicillamine. researchgate.net This method demonstrated a linear dynamic range from 3.2 x 10⁻⁷ to 4.8 x 10⁻⁵ mol L⁻¹. researchgate.net These examples highlight the versatility of capillary electrophoresis for the sensitive and efficient analysis of N-Acetyl-D-penicillamine and related thiols.

Smartphone-Based Colorimetric Methods

In recent years, smartphone-based colorimetric methods have emerged as a portable, low-cost, and convenient alternative for chemical analysis. While specific methods for N-Acetyl-D-penicillamine are not widely reported, the principles have been successfully applied to the determination of structurally similar thiols like N-acetylcysteine and glutathione.

One such method for N-acetylcysteine is based on the nitroprusside test, which produces an orange-red color in the presence of free sulfhydryl groups. researchgate.net A smartphone camera captures the color, and an application processes the image's RGB (red-green-blue) values to quantify the analyte. researchgate.net This method showed good linearity in the range of 4.94–47.30 mg/kg for acetylcysteine. researchgate.net

Another approach for determining N-acetyl-L-cysteine and glutathione utilizes their reaction with a Cu(II)-neocuproine complex, which results in a yellow-colored solution. researchgate.netdntb.gov.ua The absorbance is measured at 450 nm, or a smartphone can be used to analyze the color change, specifically the decrease in the intensity of the blue RGB channel with increasing thiol concentration. researchgate.netdntb.gov.ua This method has a linear dynamic range from 6.0×10⁻⁶ to 2.0×10⁻⁴ mol L⁻¹ when using a smartphone as the detector. researchgate.net

A similar method for glutathione involves its reaction with 5,5´-dithiobis-(2-nitrobenzoic) acid (DTNB), which also produces a yellow color. scilit.comnih.gov A smartphone camera and color channel analysis are used for quantification, and the results correlate well with standard spectrophotometric methods. scilit.comnih.gov These examples demonstrate the strong potential for developing a simple and rapid smartphone-based colorimetric assay for N-Acetyl-D-penicillamine.

Mechanistic Elucidation of N Acetyl D Penicillamine Biochemical Actions

Chelation Mechanisms of N-Acetyl-D-penicillamine with Transition Metals

N-Acetyl-D-penicillamine (NADP) is a chelating agent that interacts with various metal ions. Its structure, featuring a thiol group, a carboxyl group, and an amide nitrogen, allows it to form complexes with transition metals. The acetylation of the amino group in D-penicillamine to form NADP alters its chelating properties, influencing its stability and interaction with biological systems.

Binding Stoichiometry and Ligand Affinity

The stoichiometry and affinity of N-Acetyl-D-penicillamine for transition metals have been a subject of study, revealing its capacity to form stable complexes. Early research in 1968 determined the stoichiometric stability constants for metal complexes of N-acetyl-D-penicillamine, providing foundational data in this area nih.gov. The binding of NADP to metal ions is a critical aspect of its biochemical action, influencing its potential therapeutic applications.

The interaction between N-Acetyl-D-penicillamine and transition metals involves the formation of coordination complexes. The stability of these complexes is a key factor in the compound's ability to chelate metals.

Interactive Data Table: Stability Constants of Metal Complexes

Metal IonLigandLog K1Log K2
Cu(II)N-Acetyl-D-penicillamine8.57.2
Ni(II)N-Acetyl-D-penicillamine6.15.3
Zn(II)N-Acetyl-D-penicillamine5.84.9

In Vitro Metal Complexation Studies

In vitro studies have been instrumental in elucidating the metal complexation behavior of N-Acetyl-D-penicillamine. A seminal study in 1964 investigated the formation of metal complexes between N-Acetyl-D-penicillamine and a range of transition metals, including cobalt, iron, lead, manganese, mercury, nickel, and zinc nih.gov. These studies are fundamental to understanding the compound's chelation capabilities.

Research has also explored the complex formation of related compounds, such as N-acetylcysteine, with heavy metals like lead, providing insights into the potential mechanisms of action for thiol-containing chelators scholaris.ca. While not directly focused on N-Acetyl-D-penicillamine, these studies contribute to the broader understanding of how acetylated amino acid derivatives interact with metal ions.

Impact on Metal Homeostasis in Biological Systems

The interaction of N-Acetyl-D-penicillamine with transition metals can impact their homeostasis in biological systems. As a chelating agent, it has the potential to alter the distribution and excretion of metals. For instance, N-Acetyl-DL-penicillamine has been shown to be a chelating agent for mercury, reducing its biological half-life and increasing its urinary excretion in animal models glpbio.cn.

The compound's ability to bind with metal ions like copper and iron suggests it could play a role in modulating the levels of these essential yet potentially toxic metals biosynth.com. The dysregulation of intracellular metal ions is a key mechanism in various cellular processes, and chelating agents can influence these pathways rsc.org.

Redox Chemistry and Antioxidant Properties of N-Acetyl-D-penicillamine

N-Acetyl-D-penicillamine exhibits a complex redox chemistry, acting as both an antioxidant and, under certain conditions, a pro-oxidant. Its thiol group is central to its ability to participate in redox reactions, including the scavenging of reactive oxygen and nitrogen species.

Scavenging of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

N-Acetyl-D-penicillamine has been investigated for its capacity to scavenge various reactive species. It is known to interact with reactive nitrogen species (RNS) and is often used as a control molecule in studies involving nitric oxide (NO) donors because it does not generate NO itself sigmaaldrich.com. The oxidation of N-acetyl-d-penicillamine has been studied, indicating its reactivity towards oxidizing agents scielo.org.za.

While direct studies on N-Acetyl-D-penicillamine are limited, research on the parent compound, D-penicillamine, provides some context. D-penicillamine has been shown to scavenge hydrogen peroxide (H₂O₂) and hypochlorous acid (HOCl) nih.gov. It also has the potential to trap hydroxyl radicals (*OH) nih.gov. The presence of the acetyl group in N-Acetyl-D-penicillamine would likely modulate this scavenging activity.

Influence on Cellular Redox State and Oxidative Stress Markers

The administration of N-Acetyl-D-penicillamine can influence the cellular redox state and markers of oxidative stress. Studies on the related compound, D-penicillamine, have shown that it can affect antioxidant capacity parameters in biological systems researchgate.netnih.gov. For instance, treatment with D-penicillamine has been associated with changes in the activity of antioxidant enzymes like glutathione (B108866) peroxidase nih.gov.

Interactive Data Table: Effect of D-penicillamine on Oxidative Stress Markers

Oxidative Stress MarkerEffect of D-penicillamine TreatmentReference
Total PeroxidesDecrease nih.gov
Antioxidant LevelsIncrease nih.gov
Glutathione Peroxidase ActivityDecrease nih.gov
Total Antioxidant PotentialImprovement (but not normalization) researchgate.net
Glutathione LevelsImprovement (but not normalization) researchgate.net

Interactions with Biological Thiols and Disulfide Formation

N-Acetyl-D-penicillamine, a thiol-containing compound, engages in significant interactions with biological thiols, primarily through disulfide interchange reactions. This process involves the formation of mixed disulfides with other thiol-containing molecules, such as cysteine. For instance, D-penicillamine is known to react with cystine to form penicillamine-cysteine disulfide, a substance considerably more soluble than cystine itself drugbank.com. This reactivity is a key aspect of its biochemical mechanism. The degradation of S-Nitroso-N-acetyl-D-penicillamine (SNAP) also leads to the formation of N-Acetyl-D-penicillamine disulfide scbt.com.

The pharmacological effects of D-penicillamine are associated with both disulfide bond formation and cleavage nih.gov. The presence of β,β-dimethyl groups on the penicillamine (B1679230) structure can provide steric hindrance, which has been shown to slow down the process of disulfide reshuffling, thereby enhancing the stability of the disulfide bridge in certain peptides nih.gov. This interaction with and formation of disulfide bonds is a critical component of the biochemical actions of N-Acetyl-D-penicillamine and related compounds.

Nitric Oxide Release Mechanisms from S-Nitroso-N-acetyl-D-penicillamine (SNAP)

S-Nitroso-N-acetyl-D-penicillamine (SNAP) is a well-characterized S-nitrosothiol that serves as a donor of nitric oxide (NO) under various physiological conditions sigmaaldrich.com. The release of NO from SNAP can be initiated through several distinct mechanisms, including photoinitiation, catalysis by transition metals, and enzymatic processes.

Photoinitiated Nitric Oxide Generation

The release of nitric oxide from SNAP can be precisely controlled through photoinitiation. Exposure to light, particularly in the visible spectrum, can trigger the cleavage of the S-N bond in SNAP, leading to the generation of NO. This property allows for external and precise control over the level and duration of NO release tandfonline.comtandfonline.com.

Researchers have demonstrated that light from a light-emitting diode (LED) at a wavelength of 470 nm can be used as an external trigger to control NO release from SNAP covalently attached to a polydimethylsiloxane (B3030410) (SNAP-PDMS) polymer tandfonline.comtandfonline.com. By varying the intensity of the light, the surface flux of NO can be modulated, ranging from virtually no release in the dark to significant fluxes upon illumination tandfonline.com. Similarly, SNAP incorporated into polyvinyl chloride (SNAP-PVC) has shown controllable photoinitiated NO release using a 460 nm LED mdpi.com. This light-induced decomposition provides a powerful tool for applications requiring on-demand and localized NO delivery mdpi.com. The stability of SNAP in the dark allows for long-term storage of these photo-releasable materials tandfonline.com.

StimulusWavelength (nm)Resulting NO Flux (mol cm⁻² min⁻¹)Reference
LED Light4700 to ~3.5 x 10⁻¹⁰ tandfonline.com
LED Light4600 to 35 x 10⁻¹⁰ mdpi.com

Transition-Metal-Mediated Nitric Oxide Release (e.g., Cu(I)/Cu(II), Co(II), Ni(II), Zn(II))

Transition metal ions, particularly cuprous ions (Cu(I)), are potent catalysts for the decomposition of S-nitrosothiols, including SNAP, to release nitric oxide nih.gov. The mechanism often involves the reduction of cupric ions (Cu(II)) to the more active Cu(I) species by endogenous reducing agents like thiols nih.govnih.gov. The Cu(I) ion then facilitates the cleavage of the S-NO bond.

Studies have shown that various transition metals can mediate NO release from SNAP. While Cu(II) and Fe(II) are well-known initiators, research has expanded this list to include Co(II), Ni(II), and Zn(II) as effective catalysts for NO generation from SNAP under physiological pH conditions nih.govacs.org. The catalytic activity of these metals can be harnessed to enhance NO release from SNAP-containing materials. For example, incorporating copper nanoparticles into a polymer matrix with SNAP significantly increases the NO flux nih.gov. The catalytic decomposition by metal ions provides a passive mechanism for NO delivery from SNAP-based systems mdpi.com.

Metal IonConditionObserved Effect on NO ReleaseReference
Cu(I)/Cu(II)Physiological pHCatalytic decomposition of SNAP nih.govnih.gov
Co(II)Physiological pHInitiates NO release from SNAP nih.govacs.org
Ni(II)Physiological pHInitiates NO release from SNAP nih.govacs.org
Zn(II)Physiological pHInitiates NO release from SNAP nih.govacs.org

Enzyme-Dependent and Direct Transfer Mechanisms of Nitric Oxide Decomposition

The decomposition of SNAP and subsequent release of nitric oxide in biological systems are not solely spontaneous events. These processes can be accelerated by enzyme-dependent mechanisms and through direct transfer of the nitroso group nih.gov. Specific enzymes located at the cell surface may catalyze the denitrosation of SNAP sigmaaldrich.com.

Furthermore, a significant pathway for NO release is transnitrosation, which involves the direct transfer of the NO⁺ equivalent from SNAP to other biological thiols, such as glutathione nih.govnih.gov. This reaction forms a new S-nitrosothiol and releases N-Acetyl-D-penicillamine. The rate of transnitrosation is influenced by factors such as the pH and the concentration of the accepting thiol rsc.org. This mechanism allows for the transfer of the NO moiety within a biological system, extending its signaling potential.

Factors Influencing Nitric Oxide Release Kinetics (pH, Temperature, Concentration)

The kinetics of nitric oxide release from S-Nitroso-N-acetyl-D-penicillamine (SNAP) are influenced by several environmental factors, including pH, temperature, and the concentration of SNAP itself.

pH: The stability of SNAP and the rate of NO release are pH-dependent. For instance, the rate of transnitrosation reactions, a mechanism of NO transfer, increases drastically with increasing pH, indicating that the deprotonated form of the accepting thiol is more reactive rsc.org. Changes in pH can also be observed as a result of NO release, which can form nitrous acid (HNO₂) in solution, subsequently lowering the pH of the surrounding medium, with the extent of the change depending on the buffering capacity of the solution researchgate.net.

Temperature: Temperature significantly affects the rate of thermal decomposition of SNAP. Studies have shown that incubating SNAP-containing polymer films at 37°C results in a higher rate of NO release compared to room temperature (22°C) nih.gov. This increased release at physiological temperature is due to the accelerated thermal breakdown of the S-NO bond nih.gov.

FactorEffect on NO Release from SNAPReference
pH Higher pH can increase the rate of transnitrosation. rsc.org
Temperature Increased temperature (e.g., 37°C vs. 22°C) accelerates thermal decomposition and NO release. nih.gov
Concentration Higher SNAP concentration generally leads to greater total NO release. acs.org

Modulation of Cellular Signaling Pathways

Nitric oxide released from S-Nitroso-N-acetyl-D-penicillamine (SNAP) is a potent modulator of various cellular signaling pathways. As a signaling molecule in the nervous system, NO can influence neuronal communication by affecting the release of neurotransmitters plos.orgresearchgate.net.

Studies using cortical neurons have demonstrated that SNAP can induce the release of both excitatory amino acid neurotransmitters, such as aspartate and glutamate, and inhibitory neurotransmitters, like glycine (B1666218) and GABA plos.org. The release of these neurotransmitters is a key mechanism through which NO can exert its neuromodulatory effects. The action of SNAP on neurotransmitter release has been shown to be inhibited by scavengers of NO, confirming the role of nitric oxide in this process nih.gov. The underlying mechanism for this modulation can involve the activation of soluble guanylate cyclase (sGC) and the subsequent formation of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn can influence ion channel activity and other downstream signaling events researchgate.net.

Effects on Inflammatory Cascades and Immune Cell Activity (e.g., Macrophage Inhibition, T-cell Activity)

N-Acetyl-D-penicillamine and its parent compound, D-penicillamine, exert notable modulatory effects on the immune system, particularly on inflammatory cascades and the activity of key immune cells such as macrophages and T-lymphocytes. Research indicates that D-penicillamine can inhibit macrophage function and reduce the number of T-lymphocytes drugbank.comwikipedia.org. Its mechanism appears to involve the suppression of T-cell activity without significantly affecting B-cell activity in vitro drugbank.com. The immunosuppressive action is linked to the generation of hydrogen peroxide, a process dependent on the presence of copper ions or the copper-carrying protein, ceruloplasmin nih.gov. This generation of hydrogen peroxide is believed to be the primary cause of the observed inhibition of T-lymphocyte proliferation nih.gov.

Paradoxically, while often acting as an immunosuppressant, D-penicillamine can also lead to macrophage activation nih.govnih.gov. Studies using a murine macrophage cell line demonstrated that treatment with penicillamine increased the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-23 (IL-23) nih.gov. This activation may be linked to the binding of penicillamine to aldehyde groups on the surface of macrophages nih.gov. Furthermore, the compound has a more pronounced suppressive effect on macrophage-dependent mixed leukocyte responses compared to its weaker suppression of cellular responses to mitogens nih.gov.

Table 1: Effects of D-Penicillamine on Immune Cells

Cell Type Observed Effect Mechanism
T-Lymphocytes Inhibition of proliferation and activity drugbank.comnih.govnih.gov. Copper- or ceruloplasmin-dependent generation of hydrogen peroxide nih.gov.
Macrophages General inhibition of function drugbank.comwikipedia.org. Not fully elucidated.
Pronounced suppression of mixed leukocyte responses nih.gov. Dependent on macrophage interaction.
Activation and increased cytokine production (TNF-α, IL-6, IL-23) nih.gov. Potential binding to cell surface aldehyde groups nih.gov.

| B-Lymphocytes | Little to no effect on activity in vitro drugbank.com. | Selective action on T-cells drugbank.com. |

Impact on Cell Proliferation, Differentiation, and Apoptosis Pathways (e.g., p53-mediated apoptosis)

Thiol-containing antioxidants, a class that includes N-Acetyl-D-penicillamine, have been shown to selectively induce apoptosis in transformed and tumor-derived cells while sparing normal cells nih.govnih.gov. This pro-apoptotic activity is critically dependent on the tumor suppressor protein p53 nih.govnih.gov. Studies have demonstrated that tumor cell lines with wild-type p53 are more sensitive to the apoptotic effects of penicillamine than p53-null cell lines nih.gov. The inhibition of p53 has been shown to block the majority of penicillamine-induced apoptosis, confirming the p53-mediated pathway nih.gov. The mechanism involves an elevation of total cellular thiol levels, which appears to act as a redox sensor for p53 induction nih.gov.

However, the effect on cell proliferation is not uniform across all cell types and conditions. In a long-term experiment using a model of chronic proliferative inflammation (granuloma), D-penicillamine administration did not affect the proliferation of the fibroblast population, even while it induced changes in collagen metabolism nih.gov. This suggests that the impact of N-Acetyl-D-penicillamine on cell proliferation can be cell-type specific and context-dependent.

Table 2: Influence of Penicillamine on Cellular Pathways

Cellular Process Effect Key Mediator Cell Type
Apoptosis Induction p53 nih.govnih.gov. Transformed and tumor-derived human cells nih.gov.

| Cell Proliferation | No significant effect | Not applicable | Fibroblasts in a granuloma model nih.gov. |

Angiogenesis Modulation and Growth Factor Inhibition (e.g., VEGF, FGF)

The process of forming new blood vessels, known as angiogenesis, is critical for tumor growth and is driven by growth factors like Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF) mdpi.comumb.edu. The role of N-Acetyl-D-penicillamine in directly modulating these specific growth factors appears limited. One study investigating the inhibitory mechanism of the anti-rheumatic drug bucillamine (B1668017) on VEGF found that, in contrast to bucillamine, monosulfhydryl drugs including D-penicillamine and N-acetylcysteine did not affect hypoxia-induced VEGF production in bovine retinal microcapillary endothelial cells nih.govnih.gov.

Despite the lack of direct VEGF inhibition, D-penicillamine has shown potential in modulating angiogenesis through other mechanisms. As a free sulfhydryl donor (FSD), D-penicillamine was found to be highly efficient in vitro at supporting the conversion of plasminogen to angiostatin, a potent endogenous inhibitor of angiogenesis nih.gov. However, this superior in vitro activity did not translate into significant anti-tumor or anti-angiogenic effects in vivo, suggesting that the selection of FSDs for anti-angiogenic therapy should be validated through in vivo studies nih.gov.

Interaction with Specific Enzymes (e.g., Matrix Metalloproteinases, Heme Oxygenase, Aldehyde Dehydrogenase)

N-Acetyl-D-penicillamine and its parent compound interact with several specific enzymes, influencing their activity.

Matrix Metalloproteinases (MMPs): While direct evidence for N-Acetyl-D-penicillamine is sparse, the related thiol antioxidant N-acetyl-cysteine (NAC) is known to possess MMP inhibitory activity nih.gov. Given their structural similarities as sulfhydryl donors, this suggests a potential area for further investigation.

Heme Oxygenase (HO): D-penicillamine has been shown to affect Heme Oxygenase activity in an age-dependent manner. A study in neonatal rats revealed that a three-day treatment with D-penicillamine caused a significant decrease in hepatic heme oxygenase activity, an effect not observed in adult rats nih.gov. Heme oxygenase-1 (HO-1) is a modulator of inflammation, and its inhibition could have significant biological consequences nih.gov.

Aldehyde Dehydrogenase (ALDH): N-Acetyl-D-penicillamine is related to compounds that act as potent acetaldehyde-sequestering agents nih.govresearchgate.net. Acetaldehyde (B116499), a toxic metabolite of ethanol (B145695), is primarily metabolized by ALDH wikipedia.org. Dipeptides of D-penicillamine have been shown to effectively lower acetaldehyde concentrations, particularly when ALDH is inhibited nih.gov. D-penicillamine itself can condense with acetaldehyde to form an inactive adduct, thereby reducing its toxicity researchgate.netnih.gov. This interaction is distinct from direct inhibition of ALDH but represents a significant modulation of the pathway this enzyme is involved in.

Table 3: Interaction of Penicillamine with Specific Enzymes

Enzyme Effect Context
Heme Oxygenase Decreased activity nih.gov. Observed in neonatal rats, but not adults nih.gov.

| Aldehyde Dehydrogenase Pathway | Sequesters acetaldehyde, the substrate for ALDH nih.govresearchgate.netnih.gov. | Reduces toxic acetaldehyde levels, especially when ALDH activity is low nih.gov. |

Influence on Gene Expression Profiles and Transcriptome Alterations

D-penicillamine can induce significant alterations in gene expression, particularly in hepatic and immune cells. In a study using a Brown Norway rat model of D-penicillamine-induced autoimmunity, hepatic gene expression profiling just six hours after dosing revealed that the drug-treated animals could be separated into two distinct groups nih.gov. One group exhibited substantial changes in the expression of transcripts involved in stress, energy metabolism, the acute phase response, and inflammation nih.gov.

Furthermore, analysis of the transcriptome profile of spleen macrophages following penicillamine treatment was used to investigate the drug's effect on macrophage activation nih.gov. This approach focused on genes known to be biomarkers for macrophage activation. The study observed up-regulation of macrophage-activating cytokines like Interferon-gamma (IFN-γ) and Granulocyte-macrophage colony-stimulating factor (GM-CSF), alongside the down-regulation of Interleukin-13 (IL-13), indicating activation of Natural Killer (NK) cells and suggesting a positive feedback loop between macrophages and NK cells nih.gov.

Molecular Mechanisms of Antifibrotic Activity

The antifibrotic activity of N-Acetyl-D-penicillamine is primarily attributed to its effects on collagen metabolism. D-penicillamine interferes with the formation of cross-links between tropocollagen molecules drugbank.com. It can also cleave these cross-links when they are newly formed, thereby disrupting the stability and accumulation of collagen fibers that characterize fibrosis drugbank.com. This was observed in a model of chronic inflammation, where D-penicillamine administration led to detectable changes in collagen metabolism nih.gov.

In the context of liver fibrosis resulting from copper toxicosis, D-penicillamine's therapeutic effect is enhanced when used in combination with other agents. A study showed that combination treatment with andrographolide (B1667393) was more effective at rectifying liver fibrosis than D-penicillamine alone researchgate.net. The enhanced antifibrotic effect was attributed to the early removal of copper, a reduction in the accumulation of Kupffer cells (liver-resident macrophages), and decreased production of the pro-inflammatory cytokine TNFα researchgate.net. This combination also attenuated hepatocyte apoptosis by inhibiting caspase activation, further contributing to the resolution of liver injury and fibrosis researchgate.net.

Mechanisms of Anticarcinogenic Effects

N-Acetyl-D-penicillamine is a thiol-containing compound and a derivative of the chelating agent D-penicillamine. Its potential anticarcinogenic actions are understood through the broader context of low molecular weight thiols (LMWTs) and its specific interactions at a cellular level. The mechanisms are multifaceted, involving metal chelation, induction of apoptosis through specific signaling pathways, and modulation of enzymes involved in tumor growth.

As a class, LMWTs like N-acetyl cysteine and D-penicillamine have been investigated as chemopreventive agents. nih.gov Studies have shown that they can inhibit cell growth and induce cytotoxicity in various cancer cell types. nih.gov The proposed mechanisms for these effects are diverse and include the induction of p53-mediated apoptosis, DNA damage from thiyl radicals, membrane damage via lipid peroxidation, and anti-angiogenic effects by inhibiting matrix metalloproteinase enzymes. nih.gov

One of the primary biochemical actions of N-Acetyl-D-penicillamine and related compounds is their ability to act as strong chelators of transition metals such as copper and iron. nih.gov These metals are crucial co-factors for enzymes involved in cellular processes and can participate in reactions that generate cytotoxic reactive oxygen species (ROS). nih.govnih.gov By binding to these metal ions, N-Acetyl-D-penicillamine can lead to a depletion of essential metal co-factors, resulting in cytotoxicity for cancer cells. nih.gov

Specific research has pointed to proapoptotic effects of N-Acetyl-D-penicillamine in vivo. nih.gov One proposed mechanism is the inhibition of nitrous oxide reductase and nitric oxide synthase, which can subsequently hinder tumor growth. nih.gov Furthermore, studies on the parent compound, D-penicillamine, have shown that it can induce apoptosis in human cancer cells by activating the endoplasmic reticulum (ER) stress response-signaling pathway. researchgate.net This pathway involves the upregulation of glucose-regulated protein 78 (GRP78), a key regulator of ER stress, leading to apoptosis. researchgate.net

However, the role of the N-acetyl group is critical and can lead to different outcomes depending on the cancer type. In a detailed structure-activity relationship study on melanoma cells, D-penicillamine demonstrated potent anti-melanoma activity by inducing apoptosis. In contrast, N-Acetyl-D-penicillamine showed a loss of this apoptogenic activity. This suggests that for this specific mechanism in melanoma cells, the primary amino-substituent, which is acetylated in N-Acetyl-D-penicillamine, is a structural requirement for its antineoplastic action.

Table 1: Proposed Anticarcinogenic Mechanisms of Low Molecular Weight Thiols (LMWTs)

Proposed Mechanism Description Key Cellular Targets/Pathways
Metal Chelation Sequestration of transition metal ions like copper and iron. Depletion of metal co-factors, reduction of reactive oxygen species (ROS) generation.
Apoptosis Induction Programmed cell death in cancer cells. p53 mediation, Endoplasmic Reticulum (ER) Stress Response (GRP78, CHOP).
DNA Damage Infliction of damage to cellular DNA. Generation of thiyl radicals.
Membrane Damage Disruption of cellular membrane integrity. Lipid peroxidation.
Anti-Angiogenesis Inhibition of new blood vessel formation that tumors need to grow. Inhibition of Matrix Metalloproteinase (MMP) enzymes.
Enzyme Inhibition Direct inhibition of enzymes crucial for tumor progression. Nitrous oxide reductase, Nitric oxide synthase.

Table 2: Comparative Effects of D-penicillamine vs. N-Acetyl-D-penicillamine in Cancer Cell Studies

Compound Cancer Cell Line Observed Effect Implied Mechanism
D-penicillamine HeLa (Cervical Cancer) Apoptosis Induction Upregulation of GRP78 and activation of the ER stress pathway. researchgate.net
N-Acetyl-D-penicillamine General in vivo Proapoptotic effects, tumor growth inhibition. Inhibition of nitrous oxide reductase and nitric oxide synthase. nih.gov

Preclinical and Experimental Investigations of N Acetyl D Penicillamine

In Vitro Experimental Models

Cell Culture Systems for Studying Cellular Responses to N-Acetyl-D-penicillamine and its Derivatives

Cell culture systems are fundamental tools for investigating the cellular responses to N-Acetyl-D-penicillamine (NADP) and its derivatives at the molecular level. These in vitro models allow for controlled experiments on specific cell types, providing insights into the mechanisms of action, cytotoxicity, and potential therapeutic effects of these compounds.

Various normal and transformed cell lines have been employed to study the effects of D-penicillamine, the parent compound of NADP. For instance, studies have utilized normal rabbit articular chondrocytes, L 809 rabbit fibroblasts, and transformed HeLa and L 929 cells to investigate the cell-growth-inhibitory and phase-specific effects on cell cycle progression. nih.gov In these studies, D-penicillamine treatment led to growth inhibition and cell cycle arrest, with rabbit articular chondrocytes being preferentially arrested in the G0/1 phase, while other cell lines were blocked in the G2 + M phase. nih.govnih.gov This suggests that the cellular response to D-penicillamine can be cell-type specific.

Human metastatic melanoma cells, such as A375 and G361, have also been used to explore the chemotherapeutic potential of D-penicillamine. nih.gov In these cancer cell lines, D-penicillamine induced caspase-dependent cell death without affecting the viability of primary epidermal melanocytes. nih.gov This selective cytotoxicity highlights the compound's potential as an anti-melanoma agent. The underlying mechanism was found to involve the activation of the unfolded protein response (UPR) and the mitochondrial pathway of apoptosis. nih.gov

Furthermore, the derivative S-nitroso-N-acetyl-penicillamine (SNAP), a nitric oxide (NO) donor, has been studied in cultured human cells from oral tissue, including Smulow-Glickman gingival epithelial cells, gingival fibroblasts, and periodontal ligament cells. nih.gov In this context, the cytotoxicity of SNAP was directly linked to the release of nitric oxide, as N-acetyl-D,L-penicillamine itself did not affect cell viability. nih.gov These studies also revealed that SNAP-induced cell death occurred via apoptosis. nih.gov

The choice of cell culture model is crucial for addressing specific research questions. Three-dimensional (3D) cell culture models are increasingly being recognized as more physiologically relevant than traditional two-dimensional (2D) monolayers, as they better mimic the in vivo tumor microenvironment. mdpi.commarinbio.com While specific studies on N-Acetyl-D-penicillamine in 3D cultures are not detailed in the provided results, the general trend in pharmacology suggests their utility in providing more accurate predictions of in vivo efficacy and toxicity. mdpi.com

Cell LineCell TypeCompound StudiedObserved Cellular Response
Rabbit Articular ChondrocytesNormal ChondrocytesD-penicillamineGrowth inhibition, cell cycle arrest in G0/1 phase nih.govnih.gov
L 809Rabbit FibroblastsD-penicillamineGrowth inhibition, cell cycle arrest in G2 + M phase nih.gov
HeLa, L 929Transformed Epithelial/Fibroblastoid CellsD-penicillamineGrowth inhibition, cell cycle arrest in G2 + M phase, cytokinesis perturbation nih.gov
A375, G361Human Metastatic MelanomaD-penicillamineCaspase-dependent apoptosis, activation of UPR nih.gov
Smulow-Glickman (S-G)Human Gingival Epithelial CellsS-nitroso-N-acetyl-penicillamine (SNAP)Cytotoxicity correlated with nitric oxide release, apoptosis nih.gov
Gingival FibroblastsHuman Oral FibroblastsS-nitroso-N-acetyl-penicillamine (SNAP)Enhanced sensitivity to SNAP with GSH depletion nih.gov
Periodontal Ligament CellsHuman Periodontal Ligament CellsS-nitroso-N-acetyl-penicillamine (SNAP)Enhanced sensitivity to SNAP with GSH depletion nih.gov

Biochemical and Enzyme Assays for Mechanistic Investigations

Biochemical and enzyme assays are indispensable for elucidating the mechanisms of action of N-Acetyl-D-penicillamine and its derivatives. These assays provide quantitative data on specific molecular interactions and enzymatic activities, which are crucial for understanding the compound's pharmacological effects.

A primary biochemical action of N-Acetyl-D-penicillamine is its role as a chelating agent for heavy metals. sigmaaldrich.com Its ability to bind to metal ions like copper and iron is a key aspect of its therapeutic potential. biosynth.com This chelating property can be investigated through various analytical techniques that measure the formation of metal-compound complexes.

The thiol group in N-Acetyl-D-penicillamine is central to its chemical reactivity. sigmaaldrich.com Oxidation of this thiol group has been studied using agents like acidified iodate (B108269) and aqueous iodine. scielo.org.za These studies show that the thiol group is oxidized to sulfonic acid without the cleavage of the carbon-sulfur bond. scielo.org.za Understanding these oxidative processes is fundamental to comprehending its behavior in biological systems.

Enzyme assays are particularly useful for studying the interaction of N-Acetyl-D-penicillamine with specific enzymes. For instance, it has been shown to inhibit nitrous oxide reductase and nitric oxide synthase, which may contribute to its potential anti-tumor activity. biosynth.com Enzyme activity assays can be performed to quantify the extent of this inhibition and to determine the kinetics of the interaction. sigmaaldrich.com

Furthermore, in studies involving the nitric oxide donor derivative, S-nitroso-N-acetyl-penicillamine (SNAP), N-Acetyl-D-penicillamine is often used as a control molecule because it does not generate nitric oxide. caymanchem.com This allows researchers to distinguish the effects of nitric oxide from the effects of the parent molecule.

The impact of these compounds on cellular redox status is another important area of investigation. Assays for intracellular reduced glutathione (B108866) (GSH) have shown that exposure of cells to SNAP can lead to a decrease in GSH levels. nih.gov This indicates an induction of oxidative stress, which can be a key mechanism in its cytotoxic effects.

Evaluation of N-Acetyl-D-penicillamine Derivative Cytotoxicity in Cell Lines

The evaluation of the cytotoxic effects of N-Acetyl-D-penicillamine derivatives in various cell lines is a critical step in preclinical research to determine their potential as therapeutic agents, particularly in oncology.

One of the most studied derivatives is S-nitroso-N-acetyl-penicillamine (SNAP), a nitric oxide (NO) donor. The cytotoxicity of SNAP has been evaluated in cultured human cells from oral tissue, including Smulow-Glickman gingival epithelial cells. nih.gov The toxicity of SNAP in these cells was found to be directly correlated with the liberation of nitric oxide. In contrast, N-acetyl-D,L-penicillamine, its disulfide metabolite, and nitrite (B80452) did not affect cell viability, highlighting that the cytotoxic effect is mediated by NO. nih.gov The study also showed that SNAP-induced cell death was apoptotic, as evidenced by nuclear aberrations and DNA fragmentation. nih.gov

The cytotoxicity of SNAP was also found to be inversely related to its stability, with less stable NO donors exhibiting higher cytotoxicity. nih.gov Furthermore, the intracellular levels of reduced glutathione (GSH) were lowered in cells exposed to SNAP, and depletion of GSH enhanced the toxicity of SNAP in gingival fibroblasts and periodontal ligament cells. nih.gov Conversely, co-treatment with antioxidants like N-acetyl-L-cysteine decreased the toxicity of SNAP. nih.gov

Another derivative, S-nitroso-N-acetyl-d-penicillamine (SNAP) conjugated to titanium dioxide nanoparticles (TiNP-SNAP), has been evaluated for its cytotoxicity. In this case, no significant cytotoxicity was observed against 3T3 mouse fibroblast cells at the tested concentrations, as determined by the CCK-8 assay. nih.gov This suggests that the nanoparticle formulation may offer a way to deliver the therapeutic effects of NO with minimal toxicity to normal cells.

The parent compound, D-penicillamine, has also been investigated for its cytotoxic effects. In human metastatic melanoma cells (A375 and G361), D-penicillamine induced caspase-dependent cell death, while not harming primary epidermal melanocytes. nih.gov This selective cytotoxicity against cancer cells is a desirable characteristic for a chemotherapeutic agent. The mechanism was linked to the induction of the unfolded protein response and mitochondrial apoptosis. nih.gov

Cell LineCompoundAssayKey Findings
Smulow-Glickman gingival epithelial cellsS-nitroso-N-acetyl-penicillamine (SNAP)Viability assay, fluorescence microscopy, DNA agarose (B213101) gel electrophoresisCytotoxicity correlated with NO release; apoptosis induced. nih.gov
3T3 mouse fibroblast cellsS-nitroso-N-acetyl-d-penicillamine conjugated to titanium dioxide nanoparticles (TiNP-SNAP)CCK-8 assayNo significant cytotoxicity observed. nih.gov
A375, G361 human metastatic melanoma cellsD-penicillamineCell viability assay, gene expression array, immunoblot detectionInduced caspase-dependent cell death in melanoma cells; no effect on primary melanocytes. nih.gov

In Vitro Studies on Anti-biofilm Properties of N-Acetyl-D-penicillamine Releasing Materials

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix of extracellular polymeric substances. They are notoriously difficult to eradicate and are a major cause of persistent infections. Materials capable of releasing N-Acetyl-D-penicillamine, or more specifically its nitric oxide (NO)-donating derivatives, have been investigated for their ability to prevent biofilm formation.

S-nitroso-N-acetyl-d-penicillamine (SNAP) is a key derivative in this area of research. When incorporated into materials like CarboSil polymer, it can release NO over extended periods. acs.org In vitro studies using catheters doped with 20 wt% SNAP demonstrated the ability to release physiological levels of NO for 28 days. acs.org These NO-releasing catheters were tested for their anti-biofilm properties against Staphylococcus aureus in a drip-flow biofilm reactor for 7 days. acs.org The results showed a significant 5-log unit reduction in the viable cell count on the catheter surfaces, indicating a potent anti-biofilm effect. acs.org

The mechanism of action is attributed to the bactericidal properties of NO, which can actively kill bacteria and disperse biofilms over time. researchgate.net This is in contrast to passive strategies that only inhibit initial bacterial attachment. The combination of NO release with physically modified surfaces, such as submicron textures, has been shown to have a synergistic effect in reducing bacterial adhesion of Staphylococcus epidermidis and Pseudomonas aeruginosa. researchgate.net

Another approach involves covalently immobilizing SNAP onto titanium dioxide nanoparticles (TiNP-SNAP). These nanoparticles can release their NO payload under physiological conditions for up to 20 hours. nih.gov At a concentration of 5 mg/mL, TiNP-SNAP achieved a greater than 99.99% reduction in viable Gram-positive Staphylococcus aureus and a 99.70% reduction in viable Gram-negative Escherichia coli. nih.gov This demonstrates a broad-spectrum antibacterial efficacy.

Furthermore, SNAP has been covalently immobilized into a polydimethylsiloxane (B3030410) (PDMS) polymer, creating a material that can release NO for up to 4 months and exhibits sustained antibacterial activity against Staphylococcus aureus. mcmed.us In a continuous flow CDC bioreactor, this material demonstrated a 99.99% reduction in bacteria after three days and a 99.50% inhibitory potential after a month. mcmed.us

MaterialActive CompoundTarget Organism(s)Key In Vitro Findings
CarboSil polymer catheterS-nitroso-N-acetyl-d-penicillamine (SNAP)Staphylococcus aureus5-log unit reduction in viable cell count on catheter surfaces after 7 days. acs.org
CarboSil 20 80A polymer with submicron texturesS-nitroso-N-acetylpenicillamine (SNAP)Staphylococcus epidermidis, Pseudomonas aeruginosaSynergistic effect in reducing bacterial adhesion. researchgate.net
Titanium dioxide nanoparticles (TiNP)S-nitroso-N-acetyl-penicillamine (SNAP)Staphylococcus aureus, Escherichia coli>99.99% reduction in viable S. aureus and 99.70% reduction in viable E. coli at 5 mg/mL. nih.gov
Polydimethylsiloxane (PDMS) polymerS-nitroso-N-acetyl penicillamine (B1679230) (SNAP)Staphylococcus aureus99.99% reduction in a CDC bioreactor after 3 days; 99.50% inhibition after one month. mcmed.us

In Vivo Animal Model Studies

Pharmacokinetic and Pharmacodynamic Modeling of N-Acetyl-D-penicillamine

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling in in vivo animal models is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of N-Acetyl-D-penicillamine and for relating its concentration in the body to its pharmacological effects. theraindx.com

While specific PK/PD modeling studies for N-Acetyl-D-penicillamine were not found in the provided search results, extensive pharmacokinetic research has been conducted on its parent compound, D-penicillamine, in various animal models, which can provide valuable insights.

In chicks, subcutaneously or intravenously administered D-penicillamine was eliminated from the plasma with biphasic kinetics, consisting of a fast and a slow component. psu.edu When given orally, the maximal plasma concentration was significantly lower. psu.edu This study also highlighted the differential effects of D-penicillamine on the tissue distribution of zinc and copper. psu.edu

In dogs, the pharmacokinetics of D-penicillamine have been shown to be nonlinear. umich.edu An increase in the intravenous dose resulted in a more than proportional increase in the area under the whole blood concentration curve. umich.edu Total body clearance of D-penicillamine decreased with increasing doses, suggesting the saturation of elimination processes. umich.edu

A study in fasted and non-fasted dogs revealed that co-administration of D-penicillamine with food significantly reduces its relative bioavailability and maximum plasma drug concentrations (Cmax). nih.gov The mean Cmax was 8.7 µg/mL in fasted dogs compared to 1.9 µg/mL in fed dogs. nih.gov This has important implications for clinical use, as decreased drug exposure could lead to reduced efficacy. nih.gov

In mice, oral administration of N-Acetyl-DL-penicillamine has been shown to reduce the biological half-life of mercury and decrease its levels in the liver, kidney, brain, and blood, while increasing its urinary excretion. caymanchem.com This demonstrates its in vivo efficacy as a chelating agent.

PK/PD modeling integrates such pharmacokinetic data with pharmacodynamic measures of effect to predict the concentration-effect relationship. researchgate.net This allows for the simulation of different dosing regimens to optimize therapeutic outcomes. theraindx.com While detailed PK/PD models for N-Acetyl-D-penicillamine are not available in the provided results, the existing pharmacokinetic data for D-penicillamine in animal models provides a strong foundation for the future development of such models.

Animal ModelCompoundRoute of AdministrationKey Pharmacokinetic Findings
ChicksD-penicillamineSubcutaneous, Intravenous, OralBiphasic elimination from plasma after injection; lower plasma concentrations after oral administration. psu.edu
DogsD-penicillamineIntravenous, OralNonlinear pharmacokinetics; decreased total body clearance with increasing dose. umich.edu
DogsD-penicillamineOral (fasted vs. fed)Co-administration with food significantly reduced bioavailability and Cmax. nih.gov
MiceN-Acetyl-DL-penicillamineOralReduced biological half-life of mercury and increased its excretion. caymanchem.com

Investigations into N-Acetyl-D-penicillamine Biotransformation and Metabolite Profiles

While specific biotransformation studies focusing solely on N-Acetyl-D-penicillamine (NAP) are not extensively detailed in the available literature, the metabolic pathways can be inferred from its parent compound, D-penicillamine. Upon administration, D-penicillamine is known to undergo several metabolic transformations. In blood plasma, it forms low molecular weight (LMW) metabolites, which are primarily disulfides, and also a mixed disulfide with albumin (D-pen-protein). nih.gov This suggests that blood plasma is a significant site for its in vivo transformation. nih.gov

The metabolism of D-penicillamine is complex, involving processes like disulfide bond formation, thiazolidine (B150603) formation, and metal chelation. nih.gov After absorption, it appears in the plasma in various forms, including free penicillamine, cysteine-penicillamine disulfide, and penicillamine disulfide. nih.gov A significant portion of an oral dose is excreted through feces, though the metabolites in this fraction are not fully characterized. nih.gov Urinary excretion includes metabolites such as S-methyl-D-penicillamine and homocysteine-penicillamine disulfide. nih.gov Given that N-Acetyl-D-penicillamine is a derivative, it is plausible that it undergoes similar disulfide exchanges and biotransformations, although the acetyl group may influence the rate and nature of these reactions.

Metabolite CategorySpecific Metabolites of D-penicillamine (Parent Compound)Site of Formation/Detection
Plasma MetabolitesFree penicillamine, Cysteine-penicillamine disulfide, Penicillamine disulfide, D-pen-protein (mixed disulfide with albumin)Blood Plasma
Urinary MetabolitesS-methyl-D-penicillamine, Cysteine-penicillamine disulfide, Penicillamine disulfide, Homocysteine-penicillamine disulfideUrine

Evaluation of N-Acetyl-D-penicillamine and its Derivatives in Disease Models (e.g., Fibrosis, Cardiovascular Disease, Alcoholism)

The therapeutic potential of N-Acetyl-D-penicillamine and its parent compound, D-penicillamine, has been explored in various preclinical disease models.

Fibrosis: In a rat model of liver fibrosis induced by bile duct ligation, D-penicillamine demonstrated antifibrotic effects. yakhak.org Treatment with D-penicillamine resulted in a lower level of the fibrogenesis-marker PNIIIP and a higher level of the fibrolysis-marker PIVCP in serum compared to untreated rats. yakhak.org Furthermore, the collagen content in the liver tissue, measured by hydroxyproline (B1673980) levels, was significantly decreased in the D-penicillamine treated group. yakhak.org Histological findings also showed milder bile duct proliferation, inflammation, and fibrosis in the treated group. yakhak.org In a separate model of bleomycin-induced pulmonary fibrosis in rats, D-penicillamine was found to prevent the accumulation of collagen in the lungs. cdc.gov Studies on patients with Wilson disease, a condition of copper overload that can lead to liver injury, have shown that D-penicillamine may reduce the rate of liver fibrogenesis. nih.gov Patients treated with D-penicillamine had significantly lower degrees of liver fibrosis compared to those who did not receive the treatment. nih.gov

Cardiovascular Disease: In the context of cardiovascular health, derivatives of N-Acetyl-D-penicillamine have been investigated for their ability to release nitric oxide (NO), a molecule with various beneficial cardiovascular effects. S-nitroso-N-acetyl-D-penicillamine (SNAP), a well-known NO donor, has been incorporated into various materials to enhance their biocompatibility. mdpi.com Another derivative, S-nitroso-N-pivaloyl-D-penicillamine (SNPiP), was identified as a pharmacological inducer of the non-neuronal cardiac cholinergic system (NNCCS). cellphysiolbiochem.com In murine models, SNPiP treatment was shown to enhance cardiac function, evidenced by an increase in end-diastolic volume, stroke volume, and cardiac output, without causing tachycardia. cellphysiolbiochem.com This effect was dependent on the nitroso group, as the non-nitrosated version, N-pivaloyl–D-penicillamine, was ineffective. cellphysiolbiochem.com D-penicillamine itself has shown protective potential against catecholamine-induced myocardial injury in both cell line (H9c2) and rat models. nih.gov

Alcoholism: Preclinical studies have explored D-penicillamine as a therapeutic strategy for alcoholism, primarily due to its ability to act as a sequestering agent for acetaldehyde (B116499), a toxic metabolite of ethanol (B145695). nih.govfrontiersin.org The involvement of brain-derived acetaldehyde in the motivational and reinforcing properties of ethanol is well-documented. nih.govfrontiersin.org Multiple studies have demonstrated that D-penicillamine is effective in preventing ethanol relapse-like drinking behavior in animal models. nih.govfrontiersin.org However, its effectiveness in reducing long-term voluntary ethanol consumption has produced contradictory results in the few studies conducted. nih.govfrontiersin.org

Disease ModelCompoundKey Findings
Liver Fibrosis (Rat)D-penicillamineDecreased serum fibrogenesis markers and liver collagen content. yakhak.org
Pulmonary Fibrosis (Rat)D-penicillaminePrevented bleomycin-induced collagen accumulation in the lungs. cdc.gov
Cardiovascular (Murine)S-nitroso-N-pivaloyl-D-penicillamine (SNPiP)Increased cardiac output and stroke volume by activating the NNCCS. cellphysiolbiochem.com
Myocardial Injury (Rat)D-penicillamineProtected against catecholamine-induced cardiotoxicity. nih.gov
Alcoholism (Animal Models)D-penicillamineEffective in preventing ethanol relapse-like behavior. nih.govfrontiersin.org

Assessment of Biocompatibility and Thromboresistance of N-Acetyl-D-penicillamine Releasing Materials in Vivo

Materials designed to release N-Acetyl-D-penicillamine derivatives, particularly S-nitroso-N-acetyl-D-penicillamine (SNAP), have been evaluated for their in vivo performance. The release of nitric oxide (NO) from these materials is intended to improve biocompatibility, especially for blood-contacting devices.

In one study, catheters made from a SNAP-doped CarboSil polymer were implanted into the veins of rabbits for 7 hours. acs.org The results showed that the NO-releasing catheters significantly reduced thrombus (blood clot) formation on their surfaces when compared to control catheters made without SNAP. acs.org This demonstrates the enhanced thromboresistance of the material in a living system. Synthetic materials that can deliver a beneficial dose of NO over an extended period are believed to have the potential to greatly increase the biocompatibility of long-term implantable devices. mdpi.comnih.gov The rationale is that controlled NO release can mitigate and reduce the inflammatory response that often occurs when a foreign material is in contact with blood or tissue. mdpi.com

Studies on Sperm Kinematics in the Presence of N-Acetyl-D-penicillamine and related thiols

The influence of various thiols, including N-Acetyl-D-penicillamine and its parent compound D-penicillamine, on sperm kinematics has been investigated. These studies often aim to improve sperm motility and viability, particularly for in vitro fertilization and cryopreservation purposes.

In a study on buffalo spermatozoa, N-acetyl cysteine (a related thiol) at concentrations from 0.125-1.0 mM did not significantly increase sperm kinematic parameters. scispace.com In contrast, D-penicillamine has been shown to be effective in improving sperm performance in several species. nih.gov For instance, D-penicillamine is used as a component of "PHE" medium (penicillamine, hypotaurine, and epinephrine) to maintain sperm motility and promote capacitation in golden hamsters. nih.gov

In ram spermatozoa, D-penicillamine has been identified as a highly effective agent for preventing head-to-head agglutination, a phenomenon that complicates in vitro handling. nih.gov The inclusion of 250 μM D-penicillamine reduced the incidence of motile, agglutinated spermatozoa from 76.7% to just 2.8%. nih.gov It is believed to act by reducing the disulfide bonds of a copper-binding protein on the sperm plasma membrane. bioscientifica.com This prevention of agglutination allows for more accurate assessment of sperm capacitation and motility. nih.gov

SpeciesCompoundConcentrationObserved Effect on Sperm
BuffaloN-acetyl cysteine0.125-1.0 mMNo significant increase in kinematic parameters. scispace.com
RamD-penicillamine250 µMReduced sperm agglutination from 76.7% to 2.8%. nih.gov
Golden HamsterD-penicillamine (in PHE medium)Not specifiedMaintains sperm motility and promotes capacitation. nih.gov

Controlled Release Systems for N-Acetyl-D-penicillamine Derivatives

Characterization of Release Kinetics and Duration from Polymeric Constructs

The controlled release of N-Acetyl-D-penicillamine derivatives from polymeric materials is a key area of research for developing advanced biomedical devices. The release kinetics often depend on the polymer matrix, the method of incorporation, and external triggers.

For S-nitroso-N-acetyl-D-penicillamine (SNAP), a common derivative, release from polymeric constructs can be triggered by various mechanisms. When SNAP is covalently linked to a polyvinyl chloride (PVC) backbone (SNAP-PVC), nitric oxide (NO) release can be controlled through photoinitiation using light-emitting diodes (LEDs). mdpi.com Another mechanism is passive, ion-mediated release under physiological conditions. mdpi.com

In studies using N-acetylcysteine (NAC), a structurally similar thiol, loaded into polylactic-co-glycolic acid (PLGA) nanofibers, a biphasic release profile was observed. researchgate.net This profile is characterized by an initial burst release, which makes a high concentration of the drug available quickly, followed by a slower, sustained release phase over a longer period. researchgate.net This biphasic pattern is common for drug release from polymeric scaffolds and is influenced by factors such as polymer concentration and crosslinking density. researchgate.netmdpi.com Generally, higher polymer concentrations and greater crosslinking density lead to slower drug release rates. mdpi.com

When SNAP is blended into a hyperbranched polyamidoamine (HPAMAM) to form SNAP-HPAMAM, it creates a high-capacity NO donor that can be mixed into various base polymers. mdpi.comnih.gov This system allows for NO release to be triggered by light or through passive ion-mediated pathways, offering the potential for long-term, controlled delivery to enhance the biocompatibility of implanted devices. mdpi.comnih.gov

Stability and Shelf-Life Assessment of N-Acetyl-D-penicillamine Loaded Materials

The stability and shelf-life of materials loaded with N-Acetyl-D-penicillamine or its derivatives are critical for their clinical and experimental application. Stability can be influenced by the polymer matrix, environmental conditions, and the chemical nature of the loaded compound.

For materials loaded with S-nitroso-N-acetyl-D-penicillamine (SNAP), stability is often related to the prevention of premature nitric oxide (NO) release. When SNAP is incorporated into a hyperbranched polyamidoamine (SNAP-HPAMAM), the material is stable at room temperature in the dark, meaning it does not release NO under these conditions. mdpi.com The release is initiated upon exposure to triggers like light. mdpi.com

In a study of SNAP doped into a CarboSil polymer, the resulting composite material was noted for its excellent stability and long-term NO release capability. acs.org The stability of the SNAP within the polymer matrix is a key feature that makes it attractive for creating medical devices designed for long-term use. acs.org The parent compound, D-penicillamine, is described as being relatively stable in both light and air, with aqueous solutions being most stable at a pH between 2 and 4. nih.gov While specific shelf-life studies for N-Acetyl-D-penicillamine loaded materials are not detailed, research on the stability of similar compounds like N-acetylneuraminic acid shows that stability is highly dependent on pH and temperature, with greater stability observed at neutral pH and lower temperatures. nih.govresearchgate.net This suggests that the storage conditions and the local physiological environment would be crucial factors in determining the shelf-life and efficacy of N-Acetyl-D-penicillamine releasing materials.

Sterilization Effects on N-Acetyl-D-penicillamine Release Materials

The sterilization of materials designed to release N-Acetyl-D-penicillamine and its derivatives is a critical consideration for their clinical application. Sterilization processes are essential to prevent infections associated with medical devices; however, they can potentially alter the chemical structure of the incorporated therapeutic agent and the physical properties of the delivery matrix, thereby affecting the drug release profile. Research in this area has primarily focused on S-nitroso-N-acetylpenicillamine (SNAP), a nitric oxide (NO) donating derivative of N-Acetyl-D-penicillamine, due to its therapeutic potential in various biomedical applications.

Investigations into the effects of common sterilization techniques on SNAP-incorporated polymers have revealed varying degrees of stability. A study examining the incorporation of SNAP into a copolymer of polydimethylsiloxane and poly(hexamethylene oxide) found that certain sterilization methods are compatible with this NO-releasing material. Specifically, when films containing SNAP were subjected to ethylene (B1197577) oxide (EO) sterilization, they retained 89.4 ± 2.0% of the SNAP content. Similarly, hydrogen peroxide vapor sterilization resulted in the retention of 89.4 ± 6.7% of the SNAP. These findings are significant as ethylene oxide is a standard sterilization method in many healthcare facilities for heat-sensitive products.

In contrast, other sterilization methods have been shown to be detrimental to the stability of SNAP within polymeric matrices. Autoclaving, which involves high temperatures and pressure, significantly degrades SNAP. One study reported that after autoclaving, the SNAP content in a CarboSil polymer was drastically reduced, with only 2.5 ± 0.4% remaining. This indicates that heat-based sterilization methods are generally unsuitable for materials releasing N-Acetyl-D-penicillamine derivatives like SNAP.

The choice of sterilization method can also influence the subsequent degradation behavior of the material itself, which in turn can affect the drug release kinetics. While not directly studying N-Acetyl-D-penicillamine, research on other drug delivery systems has shown that ethylene oxide sterilization can lead to a wave-like degradation pattern of the material, whereas gamma-irradiation results in a different degradation profile.

The following table summarizes the retention of S-nitroso-N-acetylpenicillamine (SNAP) in polymeric materials after various sterilization methods, based on available research findings.

Sterilization MethodPolymer MatrixSNAP Retention (%)Reference
Ethylene Oxide (EO)Elast-eon E2As89.4 ± 2.0
Ethylene Oxide (EO)CarboSil102.8 ± 12.8
Hydrogen Peroxide VaporElast-eon E2As89.4 ± 6.7
AutoclaveCarboSil2.5 ± 0.4
Ultraviolet LightElast-eon E2AsNot specified

It is important to note that while these studies provide valuable insights into the sterilization of materials containing a closely related derivative, further research is needed to specifically evaluate the effects of various sterilization techniques on the stability and release kinetics of N-Acetyl-D-penicillamine from different carrier materials.

Computational and Theoretical Studies of N Acetyl D Penicillamine

Density Functional Theory (DFT) for Electronic Structure and Molecular Interactions

Density Functional Theory (DFT) is a cornerstone of computational chemistry, providing profound insights into the electronic structure and reactivity of molecules like N-Acetyl-D-penicillamine. This quantum mechanical-based approach allows for the detailed investigation of molecular geometries, vibrational frequencies, and electronic properties.

DFT calculations have been instrumental in understanding the structural characteristics of penicillamine (B1679230) and its derivatives. For instance, studies have utilized DFT in combination with spectroscopic methods to inspect structural changes under varying pH conditions, which is crucial for understanding its behavior in physiological environments. researchgate.net Such analyses help in elucidating the stable conformations of the molecule. researchgate.net

Furthermore, DFT has been employed to study the adsorption and interaction of penicillamine on the surfaces of nanocages, such as B12N12, to evaluate its potential as a drug delivery agent. researchgate.net These studies involve calculating adsorption energies and analyzing the nature of the chemical bonds formed, revealing that the interaction is often a chemisorption process involving various nucleophilic sites of the penicillamine molecule. researchgate.net

The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability. DFT calculations can also elucidate other important electronic characteristics, as detailed in the table below.

Table 1: Key Electronic Properties of N-Acetyl-D-penicillamine from DFT Calculations
PropertySignificance
Optimized Molecular GeometryProvides the most stable three-dimensional arrangement of atoms, including bond lengths and angles.
Vibrational FrequenciesCorrelate with experimental infrared and Raman spectra, aiding in the identification and characterization of the molecule.
HOMO-LUMO EnergiesDetermine the electron-donating and electron-accepting capabilities, respectively, and the overall reactivity.
Molecular Electrostatic Potential (MEP)Maps the charge distribution and predicts sites for electrophilic and nucleophilic attack.

Molecular Docking and Dynamics Simulations for Ligand-Target Binding

To understand the therapeutic potential of N-Acetyl-D-penicillamine, it is essential to investigate its interactions with biological targets at a molecular level. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for this purpose.

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. jppres.com This technique is used to estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov For N-Acetyl-D-penicillamine, docking studies can help identify its potential protein targets and elucidate its mechanism of action.

Following molecular docking, molecular dynamics simulations provide a dynamic picture of the ligand-receptor complex over time. nih.govresearchgate.net These simulations can reveal the stability of the binding pose predicted by docking and highlight any conformational changes in the protein or the ligand upon binding. nih.govmdpi.com MD simulations are crucial for understanding the flexibility of the binding site and for calculating more accurate binding free energies. rwth-aachen.de

Table 2: Information Gained from Molecular Docking and Dynamics Simulations
TechniqueKey Insights
Molecular Docking- Prediction of binding modes and poses.
  • Estimation of binding affinity (scoring functions).
  • Identification of key interacting amino acid residues.
  • Molecular Dynamics Simulations- Assessment of the stability of the ligand-protein complex.
  • Analysis of conformational changes upon binding.
  • Calculation of binding free energies (e.g., MM/PBSA, MM/GBSA).
  • Characterization of the dynamic nature of molecular interactions.
  • Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Acetyl-D-penicillamine Derivatives

    Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This method is invaluable in drug discovery for predicting the activity of novel compounds and for optimizing lead structures.

    A QSAR study on N-Acetyl-D-penicillamine derivatives would involve the synthesis and biological evaluation of a library of related compounds. Various molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each derivative. These descriptors can be categorized as topological, electronic, steric, and hydrophobic, among others.

    Statistical methods are then employed to build a QSAR model that relates these descriptors to the observed biological activity. mdpi.com A robust and predictive QSAR model can provide valuable insights into the structural requirements for a particular biological effect. mdpi.com For instance, the model might indicate that increasing lipophilicity or introducing a specific functional group at a particular position enhances the activity. This information can then guide the rational design of more potent N-Acetyl-D-penicillamine derivatives.

    Table 3: Common Molecular Descriptors Used in QSAR Studies
    Descriptor ClassExamplesInformation Encoded
    TopologicalWiener index, Kier & Hall connectivity indicesMolecular branching and connectivity.
    ElectronicDipole moment, HOMO/LUMO energiesCharge distribution and reactivity.
    StericMolar refractivity, van der Waals volumeSize and shape of the molecule.
    HydrophobicLogP (octanol-water partition coefficient)Lipophilicity and ability to cross cell membranes.

    Future Directions and Emerging Research Avenues for N Acetyl D Penicillamine

    Development of Novel Synthetic Strategies for N-Acetyl-D-penicillamine and its Analogues

    The development of new methods to synthesize N-Acetyl-D-penicillamine and its analogues is a key area of future research. Current efforts are focused on creating more efficient and cost-effective synthetic routes. A significant area of interest is the synthesis of functional derivatives to enhance the compound's properties. For instance, strategies have been developed for the synthesis of N-terminal dipeptides of D(-)-penicillamine, which have shown effectiveness in trapping acetaldehyde (B116499), a toxic metabolite of ethanol (B145695). nih.gov One approach involves using 3-formyl-2,2,5,5-tetramethylthiazolidine-4S-carboxylic acid, a cyclized derivative of D(-)-penicillamine, as a key building block. nih.gov

    Another avenue of research involves creating lipophilic derivatives to prolong the compound's action. This has been achieved by converting hydrophilic drugs like D-penicillamine into more oil-soluble forms through esterification with various alcohols, such as methyl, hexyl, or benzyl (B1604629) alcohol. nih.gov These lipophilic esters, like D-penicillamine hexyl ester, can form an oily substance in the body that is released more slowly, potentially offering a long-acting therapeutic effect. nih.gov Such strategies could be adapted for N-Acetyl-D-penicillamine to improve its pharmacokinetic profile and therapeutic efficacy.

    Integration of Multi-Omics Approaches (e.g., Proteomics, Metabolomics) to Elucidate Comprehensive Biological Pathways

    To gain a more complete picture of how N-Acetyl-D-penicillamine functions in the body, researchers are turning to multi-omics approaches. labmanager.comazolifesciences.com This strategy combines data from various "omics" fields, such as genomics, proteomics (the study of proteins), and metabolomics (the study of metabolites), to build a comprehensive model of biological systems. labmanager.comazolifesciences.com By integrating these layers of information, scientists can move beyond a single line of inquiry and understand the complex interactions that occur when a drug is introduced into a biological system. azolifesciences.com

    For N-Acetyl-D-penicillamine, a multi-omics approach could reveal how it affects protein expression, metabolic pathways, and gene regulation simultaneously. nih.gov This can help in identifying not only its primary mechanism of action but also its broader effects on cellular networks. nih.gov Such an integrated analysis is crucial for understanding complex diseases where multiple biological layers are involved, potentially uncovering new therapeutic targets and personalizing treatment strategies. labmanager.comnih.gov

    Advanced Imaging Techniques for In Situ Monitoring of N-Acetyl-D-penicillamine Action

    Visualizing where a drug goes in the body and how it interacts with cells in real-time is a significant challenge in drug development. Advanced imaging techniques, particularly super-resolution microscopy (SRM), offer a powerful tool to monitor the action of molecules like N-Acetyl-D-penicillamine at the subcellular level. nih.gov Techniques like structured illumination microscopy (SIM) can achieve spatial resolutions far beyond conventional microscopes, allowing researchers to track drug molecules within living cells. nih.govnih.gov

    Future research could involve developing fluorescently labeled versions of N-Acetyl-D-penicillamine. These "drug beacons" would allow for direct visualization of the compound's uptake, distribution, and interaction with specific organelles, such as mitochondria. nih.gov By tracking these dynamics, scientists can gain unprecedented insights into the drug's mechanism of action, identify its precise cellular targets, and observe its effects on cellular structures in real-time. nih.govnih.gov

    Exploration of N-Acetyl-D-penicillamine Derivatives in Targeted Drug Delivery Systems

    A major goal in pharmacology is to deliver drugs specifically to diseased tissues, minimizing exposure to healthy cells and reducing side effects. Research is underway to explore derivatives of N-Acetyl-D-penicillamine for use in targeted drug delivery systems. mdpi.com One approach involves attaching the molecule to nanoparticles, which can be engineered to seek out and bind to specific cells, such as cancer cells. nih.govresearchgate.net

    For example, nanoparticles decorated with N-acetyl-D-glucosamine have been shown to enhance drug uptake in cancer cells that overexpress certain receptors. nih.govresearchgate.net A similar strategy could be employed for N-Acetyl-D-penicillamine, conjugating it to polymers or lipids to create nanocarriers. These systems can improve drug stability, control its release, and target it to specific sites in the body. mdpi.commdpi.com Dendrimer-N-acetylcysteine conjugates have also been developed to target activated microglial cells, suggesting a potential strategy for N-Acetyl-D-penicillamine in neurological applications. mdpi.com

    Mechanistic Investigations into Potential Off-Target Effects and Molecular Toxicology of N-Acetyl-D-penicillamine

    While N-Acetyl-D-penicillamine has therapeutic benefits, a thorough understanding of its potential off-target effects and molecular toxicology is essential. Future mechanistic studies will aim to identify any unintended molecular interactions that could lead to adverse effects. This involves investigating how the compound interacts with a wide range of proteins and cellular pathways beyond its intended targets.

    One area of investigation is its role as a sequestering agent. For instance, dipeptide derivatives of the parent compound, D-penicillamine, have been synthesized and studied for their ability to trap acetaldehyde, a toxic product of ethanol metabolism. nih.gov Research has shown that compounds like D-penicillamylglycine and D-penicillamyl-beta-alanine can significantly lower acetaldehyde concentrations in liver cell cultures. nih.gov Understanding these and other potential interactions is crucial for a complete toxicological profile and for identifying any new therapeutic applications, such as in mitigating the effects of toxic substances.

    Design and Evaluation of N-Acetyl-D-penicillamine-Based Theranostic Agents

    Theranostics is an emerging field that combines therapy and diagnostics, allowing for simultaneous treatment and monitoring. nih.gov The development of N-Acetyl-D-penicillamine-based theranostic agents is a promising future research direction. This involves designing molecules that have both a therapeutic component (N-Acetyl-D-penicillamine or its derivative) and a diagnostic imaging agent. nih.govmdpi.com

    Such agents could be used to confirm that the drug has reached its target, monitor its concentration in real-time, and assess the therapeutic response. For instance, D-penicillamine has been investigated as a bifunctional agent for labeling with the radioisotope Technetium-99m (99mTc) to create a potential radiopharmaceutical. researchgate.net This principle could be extended to N-Acetyl-D-penicillamine, creating agents that can be visualized using medical imaging techniques like SPECT or PET scans. These theranostic systems would be invaluable for personalizing medicine, ensuring that the treatment is effective and tailored to the individual patient.

    Q & A

    Basic: How is N-Acetyl-D-penicillamine utilized in HPLC derivatization of amino acids?

    Answer:
    NAP serves as a chiral derivatizing agent for amino acids and amino alcohols, enabling enantiomeric resolution in HPLC. Key methodological considerations include:

    • Optical activity : Use ethanol solutions (1% w/v) with [α]20/D +10±2° to ensure stereochemical consistency .
    • Purity : ≥99% purity (tested via TLC or HPLC) is critical to avoid interference peaks .
    • Reaction conditions : Optimize pH (typically 7.0–9.0) and molar ratios (1:1–1:2 analyte:NAP) to maximize disulfide bond formation with thiol-containing analytes .

    Basic: What are the primary biochemical mechanisms by which NAP reduces urinary cystine in cystinuria?

    Answer:
    NAP forms mixed disulfides with cysteine via thiol-disulfide exchange, converting poorly soluble cystine (Cys-S-S-Cys) into water-soluble NAP-cysteine (Cys-S-S-NAP). This mechanism reduces cystine crystallization and stone formation .

    • Monitoring : Use the cyanide-nitroprusside test (qualitative) or Spinco analyzer (quantitative) to track free cystine levels. Note: The nitroprusside test may overestimate cystine due to cross-reactivity .

    Advanced: How can researchers reconcile NAP’s efficacy in cystinuria with reduced toxicity compared to D-penicillamine?

    Answer:
    Structural differences (acetylation of the α-amino group in NAP) minimize interactions with pyridoxal-phosphate and metal chelation, reducing side effects like pyridoxine deficiency or collagen disruption .

    • Experimental validation : Compare urinary cystine reduction (equimolar doses of NAP vs. D-penicillamine) while monitoring plasma cystine and adverse reactions (e.g., hypersensitivity) over 4–6 weeks .

    Advanced: What experimental strategies optimize NAP stability in nitric oxide (NO) donor studies?

    Answer:
    NAP’s stability as a thionitrite (SNAP) is context-dependent:

    • Buffer conditions : Use phosphate buffer (pH 7.4) with EDTA (1–5 mM) to chelate metal ions that accelerate decomposition .
    • Temperature : Store solutions at –20°C; avoid prolonged exposure to >25°C to prevent thermal degradation .
    • Light protection : Shield from UV light to inhibit photolytic NO release .

    Basic: What safety protocols are essential when handling NAP in laboratory settings?

    Answer:

    • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (Category 2 irritant) .
    • Ventilation : Conduct reactions in fume hoods due to respiratory toxicity risks (WGK 3 hazard level) .
    • Waste disposal : Neutralize residual thiols with oxidizing agents (e.g., hydrogen peroxide) before disposal .

    Advanced: How does NAP’s inhibitory effect on lactoperoxidase (LPO) inform enzyme kinetics studies?

    Answer:
    NAP acts as a non-competitive inhibitor of LPO (IC50 = 0.552 µM), binding to allosteric sites rather than the active heme center. Methodological steps include:

    • Enzyme purification : Use affinity chromatography (Sepharose 4B-L-tyrosine-sulphanamide) to isolate LPO .
    • Kinetic assays : Monitor LPO activity via ABTS oxidation (λ = 412 nm) with varying NAP concentrations (0.1–1.0 µM) .

    Basic: What analytical techniques confirm NAP-cysteine disulfide formation in cystinuria treatment?

    Answer:

    • HPLC-MS : Use reverse-phase C18 columns with ESI-MS detection (m/z 191→153 for NAP; m/z 240→152 for NAP-cysteine) .
    • UV-Vis spectroscopy : Detect absorbance at 280 nm (characteristic of disulfide bonds) .

    Advanced: How does dietary methionine restriction enhance NAP’s therapeutic efficacy in cystinuria?

    Answer:
    Methionine is a precursor of cystine; reducing intake lowers substrate availability for cystine synthesis.

    • Experimental design : Administer NAP (2–4 g/day) with controlled methionine diets (≤470 mg/day) and monitor urinary cystine via 24-hour excretion assays. Synergy with urine alkalization (pH >7.5) further enhances solubility .

    Basic: What are the limitations of the cyanide-nitroprusside test in assessing NAP’s therapeutic efficacy?

    Answer:
    The test detects free thiols, leading to false positives from residual NAP or other thiol-containing metabolites. Cross-validate with quantitative methods (e.g., amino acid analyzers) to avoid overestimating cystine reduction .

    Advanced: What structural insights explain NAP’s stability as a thionitrite compared to other S-nitrosothiols?

    Answer:
    The steric hindrance from NAP’s acetyl and methyl groups stabilizes the S-NO bond, reducing homolytic cleavage. X-ray crystallography confirms a planar S-N-O geometry with bond lengths of 1.65 Å (S-N) and 1.21 Å (N-O) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.